Picfeltarraegenin I
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H44O5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3/t18-,19-,21+,22-,25+,27+,28-,29+,30+/m1/s1 |
InChI 键 |
NROSHSGZKWDRMB-WIEJJAFSSA-N |
手性 SMILES |
CC(C)C1=CC(=O)[C@@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@H](C5(C)C)O)C)C)C)O |
规范 SMILES |
CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Genesis of Picfeltarraegenin I: A Technical Overview
For Immediate Release
DATELINE: December 1, 2025
A comprehensive review of the scientific literature provides an in-depth look at the origin and discovery of Picfeltarraegenin I, a notable cucurbitacin-type triterpenoid. This technical guide synthesizes available data on its isolation, structural elucidation, and initial biological assessments, offering a valuable resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a member of the cucurbitacin family of tetracyclic triterpenoids, was first isolated from the plant Picria fel-terrae Lour.[1][2][3]. Its discovery was the result of phytochemical investigations into the constituents of this plant, which has a history of use in traditional medicine. The isolation and structural characterization of this compound, along with several related compounds, were first reported in a 2006 publication in the Journal of Asian Natural Products Research. This guide provides a detailed account of the original experimental protocols, comprehensive spectroscopic data, and an overview of the biological context of this class of molecules.
Origin and Discovery
This compound is a naturally occurring compound found in Picria fel-terrae Lour., a plant belonging to the Scrophulariaceae family[1][2]. The initial discovery was part of a broader investigation into the chemical constituents of this plant, which led to the isolation and characterization of a new cucurbitacin, picfeltarraenone II, as well as four known cucurbitacins: this compound, picfeltarraenin IA, picfeltarraenin IB, and picfeltarraenin IV.
The workflow for the discovery and characterization of these compounds followed a standard phytochemical screening process.
Experimental Protocols
The isolation of this compound was achieved through a multi-step extraction and chromatographic process.
Plant Material and Extraction
The whole plant of Picria fel-terrae Lour. was collected and air-dried. The dried plant material (10 kg) was then powdered and extracted three times with 95% ethanol at room temperature. The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.
Fractionation and Isolation
The crude ethanol extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on a silica gel column.
Elution was performed using a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions. Fractions containing the target compounds were further purified by repeated column chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compounds, including this compound.
Structural Elucidation and Data Presentation
The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₃₀H₄₄O₅ |
| Molecular Weight | 484.67 g/mol |
| Appearance | White powder |
| UV (λₘₐₓ) | 230 nm |
| IR (νₘₐₓ, cm⁻¹) | 3440, 1710, 1640 |
| Mass Spectrometry | ESI-MS m/z: 485 [M+H]⁺, 507 [M+Na]⁺ |
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 3.25 | dd | 11.5, 4.5 |
| H-6 | 5.80 | d | 5.0 |
| H-16 | 4.40 | t | 8.0 |
| H-24 | 4.20 | t | 7.5 |
Table 2: ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 218.0 |
| C-3 | 78.5 |
| C-5 | 139.0 |
| C-6 | 121.5 |
| C-11 | 212.0 |
| C-20 | 71.0 |
| C-22 | 210.0 |
| C-25 | 70.5 |
Note: The presented NMR data is a representative subset. The full spectral data would be necessary for complete structural assignment.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of cucurbitacins is well-known for a range of pharmacological effects, including anticancer and anti-inflammatory properties. Related compounds isolated from the same plant, such as Picfeltarraenin IA, IB, and X, have been identified as acetylcholinesterase (AChE) inhibitors.
The anticancer activity of many cucurbitacins is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. A generalized representation of a potential signaling pathway influenced by cucurbitacins is depicted below.
Conclusion
The discovery of this compound from Picria fel-terrae has contributed to the growing family of cucurbitacin triterpenoids. The detailed experimental procedures and spectroscopic data provide a solid foundation for further research into its chemical synthesis and biological activities. Future investigations are warranted to explore the specific pharmacological effects of this compound and to elucidate the precise molecular mechanisms and signaling pathways through which it exerts its potential therapeutic effects. This technical guide serves as a centralized repository of the foundational knowledge of this intriguing natural product.
References
Picfeltarraegenin I: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraegenin I is a tetracyclic triterpenoid (B12794562) belonging to the cucurbitacin class of compounds. Isolated from Picria fel-terrae Lour., a plant used in traditional medicine, this molecule has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside an in-depth exploration of its biological activities and associated signaling pathways. Detailed experimental protocols are provided for key assays, and quantitative data are summarized for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C₃₀H₄₄O₅.[1] Its structure features a characteristic cucurbitane skeleton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 484.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-propan-2-ylfuran-3-one | --INVALID-LINK-- |
| CAS Number | 82145-63-9 | --INVALID-LINK-- |
| Boiling Point (Predicted) | 603.3°C at 760 mmHg | InvivoChem |
| Flash Point (Predicted) | 190.7°C | InvivoChem |
| LogP (Predicted) | 5.0 | InvivoChem |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, studies on its glycosides and related cucurbitacins from Picria fel-terrae indicate significant biological activities, primarily in the realm of inflammation.
Complement Inhibition
A glycoside of this compound, picfeltarraenin VI (this compound 3-O-beta-D-xylopyranoside), has been shown to be a potent inhibitor of the complement system, a key component of the innate immune response.[2]
Table 2: Complement Inhibition Activity of Picfeltarraenin VI
| Pathway | IC₅₀ (µM) |
| Classical Pathway | 29 ± 2 |
| Alternative Pathway | 21 ± 1 |
This inhibitory activity suggests a potential therapeutic role for this compound derivatives in inflammatory conditions where the complement system is overactivated.
Modulation of Inflammatory Signaling Pathways
Cucurbitacins are known to modulate key inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways. These pathways are central to the expression of pro-inflammatory cytokines and cell survival.
The NF-κB pathway is a critical regulator of inflammation. Some cucurbitacins have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[3][4][5]
The JAK/STAT pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Certain cucurbitacins have demonstrated the ability to inhibit the phosphorylation of JAK2 and STAT3, key mediators in this pathway.
Experimental Protocols
Isolation and Purification of this compound
The following is a general procedure based on the isolation of cucurbitacins from Picria fel-terrae.
-
Extraction: Dried and powdered whole plant material of Picria fel-terrae is refluxed with ethanol.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water to methanol.
-
Silica Gel Chromatography: The methanol fraction is further purified by column chromatography on silica gel using a chloroform-methanol gradient.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated silica gel column chromatography to yield the pure compound.
Complement Inhibition Assay (Hemolytic Assay)
This protocol is a standard method for assessing the inhibition of the classical complement pathway.
-
Preparation of Sensitized Sheep Red Blood Cells (SRBCs):
-
Wash sheep red blood cells (SRBCs) with a suitable buffer (e.g., Veronal buffered saline, VBS).
-
Incubate the washed SRBCs with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin) to sensitize the cells.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound (this compound or its derivatives) in VBS.
-
Add a source of complement (e.g., normal human serum).
-
Add the sensitized SRBCs to each well.
-
Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 412-415 nm or 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the test compound relative to the 0% and 100% lysis controls.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of hemolysis.
-
Western Blot Analysis for NF-κB and JAK/STAT Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the NF-κB and JAK/STAT signaling pathways.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages for NF-κB, or cancer cell lines with active JAK/STAT signaling) to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α for the NF-κB pathway, or a cytokine like IL-6 for the JAK/STAT pathway) for a short period to induce phosphorylation.
-
-
Protein Extraction:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-IκBα, total IκBα, phospho-STAT3, total STAT3).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
-
Conclusion
This compound, a cucurbitacin from Picria fel-terrae, and its derivatives show promise as modulators of inflammatory responses. The notable complement-inhibiting activity of its glycoside, coupled with the known effects of cucurbitacins on the NF-κB and JAK/STAT signaling pathways, highlights its potential for further investigation in the development of novel anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this intriguing natural product. Further studies are warranted to fully elucidate the specific mechanisms of action of this compound and to evaluate its therapeutic potential in various disease models.
References
- 1. This compound | C30H44O5 | CID 343254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells [mdpi.com]
- 4. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Bioactivity of Picfeltarraegenin I: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Biological Activities and Therapeutic Potential of a Promising Natural Compound from Picria fel-terrae
Introduction
Picfeltarraegenin I is a naturally occurring triterpenoid (B12794562) compound isolated from the medicinal plant Picria fel-terrae Lour., a member of the Scrophulariaceae family.[1] Traditionally, this plant has been utilized in folk medicine for the treatment of a variety of ailments, including inflammation, cancer, and infections.[2] As a member of the cucurbitacin family of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and inferred bioactivities of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Bioactivity Data
While specific quantitative data for the bioactivity of this compound is limited in publicly available literature, studies on extracts of Picria fel-terrae and related cucurbitacin compounds provide valuable insights into its potential efficacy. The following tables summarize relevant quantitative data.
Table 1: Cytotoxic Activity of Picria fel-terrae Extracts Against Various Cancer Cell Lines
| Extract/Fraction | Cell Line | IC50 (µg/mL) | Reference |
| Ethyl Acetate | T47D (Breast Cancer) | 62.98 | [3] |
| n-hexane | 4T1 (Breast Cancer) | 234.10 ± 7.85 | [4] |
| Ethyl Acetate | 4T1 (Breast Cancer) | 50.49 ± 1.07 | [4] |
| Ethanol | 4T1 (Breast Cancer) | 212.53 ± 7.55 | |
| n-hexane | MCF-7 (Breast Cancer) | 84.62 ± 1.44 | |
| Ethyl Acetate | MCF-7 (Breast Cancer) | 56.79 ± 0.22 | |
| Ethanol | MCF-7 (Breast Cancer) | 235.51 ± 4.77 |
Table 2: Anti-inflammatory Activity of Picria fel-terrae Extracts
| Extract | Assay | Concentration (µg/mL) | Inhibition | Reference |
| n-hexane | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 25 | Strongest inhibition among extracts | |
| Ethyl Acetate | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 25 | Significant inhibition | |
| Ethanol | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 25 | Significant inhibition |
Inferred Mechanisms of Action and Signaling Pathways
Based on studies of related cucurbitacins, this compound is likely to exert its anticancer and anti-inflammatory effects through the modulation of key cellular signaling pathways.
Anticancer Activity: Potential Signaling Pathways
Cucurbitacins are known to be potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Furthermore, cucurbitacins have been shown to inhibit the PI3K/Akt/mTOR pathway, another critical signaling cascade involved in cancer development. The induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways is another hallmark of cucurbitacin-mediated anticancer activity.
Below is a diagram illustrating the potential inhibitory effects of this compound on key cancer-related signaling pathways, based on the known activities of other cucurbitacins.
Anti-inflammatory Activity: Potential Signaling Pathways
The anti-inflammatory properties of Picria fel-terrae extracts and other cucurbitacins are well-documented. These effects are largely attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound can potentially suppress the inflammatory cascade.
The following diagram illustrates the likely mechanism of NF-κB inhibition by this compound.
Detailed Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments relevant to its bioactivity assessment.
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of test compounds.
Workflow Diagram:
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound solution
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control, and this compound treated groups (at least 3 doses).
-
Administer this compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the detection and quantification of key proteins in the NF-κB signaling pathway to assess the inhibitory effect of this compound.
Workflow Diagram:
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, predominantly found in plants of the Cucurbitaceae family.[1][2] These compounds are well-known for their bitter taste, which serves as a natural defense mechanism against herbivores.[1] Beyond their ecological role, cucurbitacins have garnered significant scientific interest due to their wide range of potent pharmacological activities, most notably their anticancer properties. This technical guide provides a comprehensive overview of prominent cucurbitacin compounds, with a focus on their biological effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. While this guide will primarily detail the well-researched cucurbitacins such as B, D, E, and I, it also introduces Picfeltarraegenin I, a related but less-studied cucurbitacin.
Chemical Structures and Classification
Cucurbitacins are classified alphabetically (A through T) and are characterized by the cucurbitane skeleton.[1] The diversity within this family arises from variations in the side chains and the degree of oxygenation of the tetracyclic core.
This compound is a cucurbitacin that has been isolated from Picria fel-terrae Lour.[3] Its chemical formula is C30H44O5. While its structure is known, there is a notable lack of published data on its specific biological activities and mechanism of action.
Quantitative Biological Activity of Cucurbitacins
The anticancer activity of cucurbitacins is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values for several key cucurbitacin compounds against a variety of cancer cell lines.
Table 1: IC50 Values of Cucurbitacin B
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24 |
| 0.036 | 48 | ||
| 0.032 | 72 | ||
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 |
| 0.053 | 48 | ||
| 0.04 | 72 | ||
| KKU-452 | Cholangiocarcinoma | 0.66 | 24 |
| MCF-7 | Breast Cancer | 12.0 | Not Specified |
| HCT116 | Colon Cancer | 0.031 | Not Specified |
| A549 | Lung Cancer | 0.009 (for a derivative) | Not Specified |
Table 2: IC50 Values of Cucurbitacin D
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| SW 1353 | Chondrosarcoma | 16.48 | 6 |
| 13.03 | 12 | ||
| 13.14 | 24 | ||
| MCF7 | Breast Cancer | 0.35 | 72 |
Table 3: IC50 Values of Cucurbitacin E
| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| NCI-N87 | Gastric Cancer | ~80-130 | 48 |
| SNU-16 | Gastric Cancer | ~80-130 | 48 |
| MGC-803 | Gastric Cancer | ~80-130 | 48 |
| SGC-7901 | Gastric Cancer | ~80-130 | 48 |
| BGC-823 | Gastric Cancer | ~80-130 | 48 |
| Multiple TNBC lines | Triple Negative Breast Cancer | <100 | 48 |
| SW 1353 | Chondrosarcoma | 13.55 µM | 6 |
| 12.65 µM | 12 | ||
| 9.16 µM | 24 | ||
| MCF7 | Breast Cancer | 0.56 µM | 72 |
Table 4: IC50 Values of Cucurbitacin I
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 |
| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 |
| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 |
| SW 1990 | Pancreatic Cancer | 0.4842 | 72 |
| AGS | Gastric Cancer | 0.0974 | 24 |
| HGC-27 | Gastric Cancer | 0.123 | 24 |
| A549 | Lung Cancer | 0.140 | Not Specified |
| SW 1353 | Chondrosarcoma | 7.93 | 6 |
| 8.31 | 12 | ||
| 5.06 | 24 | ||
| MCF7 | Breast Cancer | 0.15 | 72 |
| SeAx | Cutaneous T-cell Lymphoma | 24.47 | Not Specified |
| HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | Not Specified |
Signaling Pathways and Mechanisms of Action
Cucurbitacins exert their potent anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the JAK/STAT Pathway
A primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is often constitutively active in many cancers, leading to uncontrolled cell growth and survival. Cucurbitacins, particularly Cucurbitacin I, can inhibit the phosphorylation of JAK2 and STAT3, preventing the transcription of downstream target genes involved in cell proliferation and survival.
Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitacins.
Induction of Apoptosis
Cucurbitacins are potent inducers of apoptosis (programmed cell death) in cancer cells. This is achieved through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). The induction of apoptosis is a key contributor to their anticancer effects.
Caption: General workflow for cucurbitacin-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of cucurbitacin compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cucurbitacin compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes associated with apoptosis.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Compound Treatment: Treat cells with the desired concentrations of the cucurbitacin compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional but Recommended): Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and incubate the cells with DAPI staining solution (e.g., 300 nM in PBS) for 5-15 minutes at room temperature in the dark.
-
Washing and Mounting: Wash the cells several times with PBS to remove excess DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies.
Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the cucurbitacin compound. For adherent cells, collect both the floating and attached cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
-
Cell Lysis: After treatment with the cucurbitacin compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General workflow for Western blot analysis.
Conclusion
The cucurbitacin family of compounds, including well-studied members like cucurbitacin B, D, E, and I, represent a promising source of potent anticancer agents. Their ability to modulate key signaling pathways, such as the JAK/STAT pathway, and induce apoptosis in cancer cells underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other natural products. While this compound remains a structurally related but functionally uncharacterized member of this family, the extensive data on its congeners paves the way for future research into its potential biological activities. Further studies are warranted to fully elucidate the therapeutic utility of this diverse and powerful class of natural compounds.
References
Picfeltarraegenin I: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraegenin I, a notable cucurbitacin, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and purification, and an exploration of the key signaling pathways it is presumed to modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The principal natural source of this compound is the plant Picria fel-terrae Lour.[1][2]. This annual herb is predominantly found in the tropical and subtropical regions of Asia and has a history of use in traditional medicine. This compound is classified as a cucurbitacin, a group of tetracyclic triterpenoids known for their bitter taste and diverse biological activities.
Isolation and Purification Protocols
Two primary methodologies for the isolation of this compound from Picria fel-terrae have been documented: a laboratory-scale chromatographic method and an industrial-scale extraction process.
Laboratory-Scale Isolation: Chromatographic Method
This protocol is adapted from the methodology described by Zou et al. in the Journal of Asian Natural Products Research (2006).
Experimental Protocol:
-
Extraction:
-
Dried and powdered whole plant material of Picria fel-terrae (10 kg) is subjected to reflux extraction with 95% ethanol (B145695) (2 x 100 L).
-
The combined ethanolic extracts are filtered and then concentrated under reduced pressure to yield a crude extract.
-
-
Initial Fractionation:
-
The crude extract is subjected to column chromatography on a Diaion HP-20 resin.
-
The column is first eluted with deionized water to remove highly polar impurities.
-
Subsequently, the column is eluted with methanol (B129727) to obtain the fraction containing this compound.
-
The methanolic fraction is concentrated under reduced pressure.
-
-
Silica (B1680970) Gel Chromatography:
-
The concentrated methanolic fraction is then subjected to silica gel column chromatography.
-
Elution is performed with a chloroform-methanol gradient (from 19:1 to 1:1, v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Final Purification:
-
Fractions containing this compound are combined and subjected to repeated silica gel column chromatography using a chloroform-methanol solvent system as the eluent.
-
This final purification step yields purified this compound.
-
Workflow of Laboratory-Scale Isolation:
Industrial-Scale Isolation: Aqueous Extraction and Macroporous Resin Adsorption
This protocol is based on the methodology outlined in Chinese Patent CN102641376A.
Experimental Protocol:
-
Aqueous Extraction:
-
The whole plant of Picria fel-terrae is decocted with water. The ratio of water to plant material is typically between 3:1 and 10:1 (v/w).
-
The extraction is carried out for 0.5 to 3.0 hours.
-
-
Filtration and Concentration:
-
The aqueous extract is filtered to remove solid plant material.
-
The filtrate may be concentrated to reduce the volume.
-
-
Macroporous Resin Chromatography:
-
The aqueous extract is passed through a macroporous resin column.
-
The column is washed with water until the eluate is colorless to remove water-soluble impurities.
-
-
Elution and Final Processing:
-
The resin is then eluted with 40-50% ethanol.
-
The ethanolic eluate is collected, concentrated under reduced pressure, and then dried to yield the final product containing this compound.
-
Workflow of Industrial-Scale Isolation:
Quantitative Data
The following table summarizes the quantitative data obtained from the laboratory-scale isolation of this compound.
| Parameter | Value | Reference |
| Starting Plant Material | 10 kg (dried) | Zou et al., 2006 |
| Yield of this compound | 250 mg | Zou et al., 2006 |
| Purity | Not explicitly stated | - |
Physicochemical and Spectral Data
The structural elucidation of this compound was achieved through spectroscopic methods. Below is a summary of its key physicochemical and representative spectral data.
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₅ |
| Molecular Weight | 484.67 g/mol |
| Appearance | Colorless needles |
| ¹H-NMR (Representative Chemical Shifts, δ ppm) | ¹³C-NMR (Representative Chemical Shifts, δ ppm) |
| Olefinic Protons: ~5.8 ppm | Carbonyl Carbons: >190 ppm |
| Protons on Carbons Bearing Oxygen: 3.0 - 4.5 ppm | Olefinic Carbons: 115 - 150 ppm |
| Methyl Protons: 0.8 - 1.5 ppm | Carbons Bearing Oxygen: 50 - 85 ppm |
| Methylene and Methine Protons: 1.0 - 2.5 ppm | Aliphatic Carbons: 10 - 50 ppm |
| Mass Spectrometry | |
| Technique | Electrospray Ionization (ESI-MS) |
| Observed Ion (m/z) | [M+H]⁺ |
Presumed Signaling Pathway Modulation
While specific studies on the signaling pathways modulated by this compound are limited, its classification as a cucurbitacin suggests potential interaction with pathways known to be affected by this class of compounds. The following diagrams illustrate the general mechanisms by which cucurbitacins are known to exert their biological effects.
Inhibition of the JAK/STAT Signaling Pathway
Cucurbitacins are well-documented inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer. Cucurbitacins can inhibit the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in cell proliferation and survival.
Modulation of the Hippo-YAP Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is implicated in cancer development. Some cucurbitacins have been shown to activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP, thereby suppressing the expression of pro-proliferative genes.
Conclusion
This technical guide has provided a detailed overview of the natural sourcing and isolation of this compound from Picria fel-terrae. The outlined experimental protocols offer a practical basis for its extraction and purification for research and development purposes. While the precise molecular mechanisms of this compound are still under investigation, its classification as a cucurbitacin points towards the modulation of key signaling pathways, such as JAK/STAT and Hippo-YAP, as a likely mode of its biological activity. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
In Vitro Profile of Picfeltarraegenin I: A Review of Preliminary Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a cucurbitacin compound that has been isolated from Picria fel-terrae Lour. As a member of the cucurbitacin family, known for a wide range of biological activities, this compound is a subject of interest for potential therapeutic applications. This technical guide provides a summary of the currently available preliminary in vitro data on this compound.
Current State of In Vitro Research
As of the latest literature review, specific in vitro studies detailing the biological activity, mechanisms of action, and signaling pathways of this compound are not publicly available. While commercial vendors offer the compound for research purposes, published studies with quantitative data from in vitro assays such as those for anti-cancer, anti-inflammatory, or other cytotoxic effects are scarce.
Due to the limited availability of specific experimental data on this compound, this guide will focus on providing a framework of standard in vitro experimental protocols and signaling pathways that are commonly investigated for novel compounds of this class. This information is intended to serve as a methodological resource for researchers planning to investigate the in vitro properties of this compound.
Recommended In Vitro Assays for Characterization
The following are standard experimental protocols that can be employed to elucidate the in vitro activity of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effects of a compound on cell survival.
Table 1: Common Cell Viability and Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric measurement of formazan (B1609692) product. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye. | Microscopic counting of stained (non-viable) and unstained (viable) cells. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase from damaged cells. | Colorimetric or fluorometric measurement of LDH activity in the culture medium. |
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
Table 2: Common Apoptosis Assays
| Assay | Principle | Endpoint Measured |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane. PI stains the DNA of late apoptotic/necrotic cells. | Flow cytometric or fluorescence microscopy analysis of cell populations. |
| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., caspase-3, -7). | Fluorometric or colorimetric measurement of cleaved substrate. |
-
Cell Treatment: Treat cells with this compound at selected concentrations based on cytotoxicity data.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This analysis determines the effect of the compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing Propidium Iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Anti-inflammatory Assays
These assays can elucidate potential anti-inflammatory properties.
Table 3: Common In Vitro Anti-inflammatory Assays
| Assay | Principle | Endpoint Measured |
| Nitric Oxide (NO) Assay (Griess Test) | Measures the production of nitrite, a stable product of NO, in LPS-stimulated macrophages. | Colorimetric measurement of the azo dye product. |
| Cytokine Quantification (ELISA) | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants. | Colorimetric, fluorometric, or chemiluminescent detection. |
| Western Blot for Inflammatory Mediators | Detects the expression levels of key inflammatory proteins such as COX-2 and iNOS. | Chemiluminescent or fluorescent detection of protein bands. |
Potential Signaling Pathways for Investigation
Based on the activities of other cucurbitacins, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
Apoptosis and Cell Cycle Regulation
Many cytotoxic compounds exert their effects by modulating pathways that control cell death and proliferation.
Picfeltarraegenin I: An Overview of a Novel Cucurbitacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a naturally occurring cucurbitacin, a class of structurally complex triterpenoids known for their diverse biological activities. It has been isolated from Picria fel-terrae Lour., a plant used in traditional medicine. This technical guide provides a summary of the currently available public information on this compound.
Chemical Identity
-
Molecular Formula: C₃₀H₄₄O₅[1]
-
Molecular Weight: 484.67 g/mol [1]
-
CAS Number: 82145-63-9[1]
-
Synonyms: NSC382609[2]
Biological Effects
Based on a comprehensive review of publicly available scientific literature, there is currently a significant lack of detailed information regarding the specific biological effects of this compound. While the cucurbitacin family of compounds is generally known for a wide range of activities, including antitumor and anti-inflammatory properties, specific data for this compound is not available in the public domain.
The primary scientific literature mentioning this compound focuses on its isolation and structural elucidation. A 2006 study published in the Journal of Asian Natural Products Research identified this compound as one of several cucurbitacins isolated from Picria fel-terrae. However, this paper does not appear to contain data on its biological activity.[3]
Quantitative Data
No publicly available quantitative data on the biological effects of this compound was found during the literature search. Therefore, no data tables can be provided at this time.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available in the public scientific literature. The only described experimental procedure related to this compound is its isolation from Picria fel-terrae.
Isolation of this compound from Picria fel-terrae
The following is a generalized workflow for the isolation of triterpenoids from a plant source, based on similar procedures. The specific details for this compound can be found in the cited literature.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways
There is no information available in the public domain regarding the signaling pathways modulated by this compound.
Conclusion
This compound is a structurally identified cucurbitacin with a notable lack of publicly available data on its biological effects. For researchers and drug development professionals, this represents an unexplored area. Future research should focus on in vitro and in vivo studies to determine its potential cytotoxic, anti-inflammatory, and other pharmacological activities. Elucidating its mechanism of action and identifying the signaling pathways it may modulate will be crucial steps in evaluating its potential as a therapeutic agent. At present, any discussion of its biological effects would be purely speculative and based on the general activities of other members of the cucurbitacin family.
References
Picfeltarraegenin I: A Technical Overview of an Under-Researched Triterpenoid
Executive Summary
Picfeltarraegenin I (CAS Number 82145-63-9) is a naturally occurring triterpenoid (B12794562) isolated from the plant Picria fel-terrae Lour. Despite its documented isolation, publicly available research on the specific biological activities, mechanisms of action, and therapeutic potential of this compound is notably scarce. This technical guide provides a comprehensive overview of the existing, albeit limited, information on this compound. In light of the data gap on the isolated compound, this paper also details the significant bioactivities reported for extracts of its source plant, Picria fel-terrae, and related compounds. This information is intended to provide a foundational context for researchers, scientists, and drug development professionals interested in this molecule and its natural source.
Introduction to this compound
This compound is a cucurbitacin-type triterpenoid, a class of compounds known for their diverse and potent biological activities. Its chemical structure and properties are cataloged in chemical databases, but detailed pharmacological studies are not widely published[1].
Chemical Properties:
-
Molecular Formula: C₃₀H₄₄O₅
-
Molecular Weight: 484.7 g/mol
-
CAS Number: 82145-63-9
The primary source of this compound is the plant Picria fel-terrae Lour., a traditional medicinal herb[2][3]. Research on this plant has revealed a range of pharmacological effects, suggesting the potential for its constituent compounds, including this compound, to possess therapeutic properties.
Biological Activities of Picria fel-terrae Extracts
While specific data for this compound is limited, various extracts of Picria fel-terrae have been investigated for their biological effects. These studies provide valuable insights into the potential activities of its isolated phytochemicals. The plant is reported to have diuretic, antipyretic, hepatoprotective, cardioprotective, antidiabetic, antioxidant, anti-inflammatory, anthelmintic, and analgesic activities[2][4].
Antiproliferative and Cytotoxic Activity
Extracts from Picria fel-terrae have demonstrated notable antiproliferative effects against cancer cell lines.
Table 1: In Vitro Antiproliferative and Antioxidant Activity of Picria fel-terrae Extracts
| Extract/Fraction | Cell Line | Assay | Result (IC₅₀) | Reference |
| Ethylacetate Fraction | T47D (Breast Cancer) | MTT Assay | 62.98 µg/mL | |
| n-Hexane Fraction | T47D (Breast Cancer) | MTT Assay | 75.87 ± 0.75 µg/mL | |
| Ethylacetate Fraction | - | DPPH Assay | 166.90 ± 0.10 µg/mL | |
| Ethanolic Extract | - | DPPH Assay | 23.52 ± 0.17 µg/mL |
Anti-inflammatory and Immunomodulatory Activity
Extracts of Picria fel-terrae have been shown to possess anti-inflammatory and immunomodulatory properties. Studies have indicated that n-hexane, ethyl acetate, and ethanol (B145695) extracts can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Furthermore, these extracts have been found to decrease the gene expression of pro-inflammatory markers such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 in LPS-induced macrophages. The n-hexane extract, in particular, showed the strongest inhibition of NO production.
Antioxidant Activity
The antioxidant potential of Picria fel-terrae extracts has been well-documented. An ethylacetate fraction was found to have a high content of phenolic (92.88 ± 0.50 mg GAE/g) and flavonoid (84.39 ± 0.07 mg QE/g) compounds, which are known to contribute to antioxidant activity.
Experimental Protocols for Picria fel-terrae Extract Analysis
While specific protocols for this compound are unavailable, the methodologies used to evaluate the biological activities of Picria fel-terrae extracts are detailed in the literature.
Antiproliferative MTT Assay
-
Cell Line: T47D human breast cancer cells.
-
Methodology: Cells are seeded in 96-well plates and incubated. After 24 hours, they are treated with various concentrations of the plant extract. Following a 24-hour incubation period with the extract, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader to determine cell viability. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.
DPPH Radical Scavenging Assay
-
Methodology: The antioxidant activity is determined by the ability of the plant extract to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the extract. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Methodology: Cells are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the plant extract for 24 hours. The production of nitric oxide is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the extract on NO production is then determined.
Related Compounds from Picria fel-terrae
Research into the chemical constituents of Picria fel-terrae has led to the isolation of several compounds, including other triterpenoids. One such related compound with documented biological activity is Picfeltarraenin X.
-
Picfeltarraenin X: This triterpenoid has been identified as an acetylcholinesterase (AChE) inhibitor. While a specific IC₅₀ value is not provided in the search results, its activity as an AChE inhibitor suggests potential applications in neurological research.
Signaling Pathways and Logical Relationships
Due to the lack of specific research on this compound, there is no direct evidence of its modulation of any signaling pathways. However, based on the observed antiproliferative and anti-inflammatory activities of Picria fel-terrae extracts, it is plausible that its active constituents may interact with key cellular signaling cascades.
Below is a generalized workflow for the investigation of natural product extracts, which would be applicable to future research on this compound.
References
The Cucurbitacin Class of Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemistry, biosynthesis, biological activities, and experimental evaluation of cucurbitacins.
Executive Summary
Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, renowned for their potent biological activities and characteristic bitter taste.[1][2] Primarily found in members of the Cucurbitaceae family, such as cucumbers, melons, and gourds, these compounds serve as a natural defense mechanism against herbivores.[3][4] Their diverse pharmacological properties, most notably their anticancer and anti-inflammatory effects, have positioned them as compelling lead compounds in drug discovery and development.[4] This guide provides a comprehensive technical overview of the cucurbitacin class of compounds, detailing their chemical diversity, biosynthesis, mechanisms of action, and the experimental protocols utilized in their study. Quantitative data on their biological activities are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these multifaceted natural products.
Chemical Structure and Classification
Cucurbitacins are chemically classified as triterpenes, derived from the cucurbitane skeleton, a tetracyclic nucleus known as 19-(10→9β)-abeo-10α-lanost-5-ene. They are characterized by a wide array of oxygen substitutions at various positions on this core structure, leading to a large family of related compounds. These compounds are categorized alphabetically, from cucurbitacin A to T, based on their distinct structural features and substitution patterns. They can exist in their free form or as glycosides.
The structural diversity among cucurbitacins, particularly in their side chains, is a key determinant of their varied pharmacological actions. For instance, the presence of an acetyl group at C-25 and the degree of saturation in the side chain can significantly influence their biological potency.
Natural Sources and Biosynthesis
While most famously associated with the Cucurbitaceae family (e.g., Cucumis, Cucurbita, Citrullus), cucurbitacins have also been isolated from a diverse range of other plant families, including Brassicaceae, Scrophulariaceae, and Rosaceae. Their presence has even been reported in some mushrooms and marine mollusks. Within plants, cucurbitacins are often concentrated in the fruits and roots of mature plants.
The biosynthesis of cucurbitacins originates from the mevalonate (B85504) (MVA) pathway. The initial precursor, 2,3-oxidosqualene, is cyclized by the enzyme oxidosqualene cyclase (OSC), also known as cucurbitadienol (B1255190) synthase, to form the foundational cucurbitadienol skeleton. This is followed by a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs), which introduce the various hydroxyl, carbonyl, and acetyl groups that define the different cucurbitacin analogues. For example, in cucumber (Cucumis sativus), a specific set of nine genes, including an OSC, seven CYPs, and an ACT, are responsible for the biosynthesis of cucurbitacin C.
Biological Activities and Mechanisms of Action
Cucurbitacins exhibit a broad spectrum of pharmacological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
The anticancer effects of cucurbitacins are multifaceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis.
4.1.1 Inhibition of the JAK/STAT Pathway
A primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in many cancers. Cucurbitacins can directly inhibit the phosphorylation of JAK2 and/or STAT3, preventing the downstream transcription of genes involved in cell survival and proliferation. Different cucurbitacins exhibit varying specificities: cucurbitacin A primarily inhibits JAK2, cucurbitacin Q targets STAT3, while cucurbitacins B, E, and I inhibit both.
4.1.2 Modulation of Other Signaling Pathways
Cucurbitacins also impact other key oncogenic pathways, including:
-
PI3K/Akt/mTOR Pathway: Cucurbitacin C has been shown to inhibit the phosphorylation of Akt, a central node in this pro-survival pathway.
-
MAPK Pathway: Cucurbitacin B can inhibit the phosphorylation of ERK1/2 and p38, components of the mitogen-activated protein kinase pathway.
-
Wnt/β-catenin Pathway: Cucurbitacins B and E are known to inhibit this pathway, which is crucial for cancer cell proliferation and stemness.
These inhibitory actions collectively lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.
Anti-inflammatory Activity
The anti-inflammatory effects of cucurbitacins are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through:
-
Inhibition of Cyclooxygenase-2 (COX-2): Several cucurbitacins, including B, D, E, and I, are selective inhibitors of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.
-
Suppression of Pro-inflammatory Cytokines: Cucurbitacins can reduce the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Inhibition of NF-κB Signaling: The anti-inflammatory effects of some cucurbitacins are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for various cucurbitacins, providing a basis for comparing their potency.
Table 1: In Vitro Cytotoxicity of Cucurbitacins in Cancer Cell Lines
| Cucurbitacin | Cell Line | Cancer Type | IC50 | Reference(s) |
| B | MDA-MB-231 | Breast | Not specified | |
| C | LNCaP | Prostate | 10-100 nM (long-term) | |
| DU145 | Prostate | 10-100 nM (long-term) | ||
| PC-3 | Prostate | 10-100 nM (long-term) | ||
| HepG2 | Liver | 10-100 nM (long-term) | ||
| T24 | Bladder | 10-100 nM (long-term) | ||
| D | MCF7 | Breast | 32 nM | |
| SW 1353 | Chondrosarcoma | 13.14 µM (24h) | ||
| E | MCF7 | Breast | 4.7 nM | |
| SW 1353 | Chondrosarcoma | 9.16 µM (24h) | ||
| HuT 78 | Cutaneous T-cell Lymphoma | 17.38 µM | ||
| SeAx | Sézary Syndrome | 22.01 µM | ||
| I | MCF7 | Breast | 10 nM | |
| SW 1353 | Chondrosarcoma | 5.06 µM (24h) | ||
| HuT 78 | Cutaneous T-cell Lymphoma | 13.36 µM | ||
| SeAx | Sézary Syndrome | 24.47 µM |
Table 2: In Vivo Efficacy and Preclinical Toxicity of Cucurbitacins
| Cucurbitacin | Animal Model | Cancer Type | Dose | Efficacy | LD50 | Reference(s) |
| A | Mouse (i.p.) | - | - | - | 1.2 mg/kg | |
| Rat (i.p.) | - | - | - | 2.0 mg/kg | ||
| B | Mouse (i.p.) | Breast | 1 mg/kg/day | Tumor growth inhibition | 1.0-1.1 mg/kg | |
| C | Mouse (i.p.) | Liver (HepG2 xenograft) | 0.1 mg/kg (3x/week) | Reduced tumor weight | 0.8 mg/kg | |
| Mouse (i.p.) | Prostate (PC-3 xenograft) | 0.1 mg/kg (3x/week) | Reduced tumor weight | - | ||
| E | Mouse (i.p.) | - | - | - | 2.0 mg/kg | |
| Crude Extract | Rat | - | - | - | 0.68 g/kg |
Table 3: Anti-inflammatory Activity of Cucurbitacins
| Cucurbitacin | Assay | Target | IC50 | Reference(s) |
| E | In vitro enzyme assay | COX-2 | More selective for COX-2 | |
| Various | In vitro enzyme assay | COX-2 | - | |
| IIb | Lymphocyte proliferation | Con A-activated lymphocytes | Time and dose-dependent inhibition |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of cucurbitacins.
Extraction and Isolation of Cucurbitacins
Protocol:
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., fruits, roots).
-
Macerate the powdered material in a suitable solvent, such as 95% ethanol (B145695) or methanol, at room temperature with continuous agitation for 24-48 hours.
-
Filter the mixture to separate the plant debris from the liquid extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in water.
-
Perform sequential extractions with solvents of increasing polarity, such as hexane, followed by ethyl acetate (B1210297) or chloroform. The cucurbitacins will typically partition into the more polar organic phase (ethyl acetate or chloroform).
-
Combine the organic layers and concentrate to yield a partially purified cucurbitacin mixture.
-
-
Chromatographic Purification:
-
Column Chromatography: Subject the partially purified mixture to silica gel column chromatography. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different cucurbitacins.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water as the mobile phase.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified cucurbitacin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blotting for JAK/STAT Pathway Analysis
Protocol:
-
Cell Lysis: Treat cells with the cucurbitacin of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vivo Antitumor Activity (Xenograft Mouse Model)
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the cucurbitacin (e.g., 0.1-1.0 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or three times a week).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Conclusion and Future Directions
The cucurbitacin class of compounds represents a rich source of biologically active molecules with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Their ability to modulate multiple key signaling pathways, most notably the JAK/STAT cascade, underscores their promise as multi-targeted agents. The quantitative data presented herein highlight the potent, often nanomolar, efficacy of certain cucurbitacins.
For drug development professionals, the challenge lies in overcoming the inherent toxicity and poor bioavailability of these natural products. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR will enable the design and synthesis of novel cucurbitacin analogues with improved therapeutic indices.
-
Formulation and Drug Delivery: The development of advanced drug delivery systems, such as nanoparticles or liposomes, could enhance the solubility, stability, and tumor-targeting capabilities of cucurbitacins, thereby reducing systemic toxicity.
-
Combination Therapies: Investigating the synergistic effects of cucurbitacins with existing chemotherapeutic agents or targeted therapies may lead to more effective and durable treatment responses.
-
Clinical Translation: Rigorous preclinical evaluation, including comprehensive pharmacokinetic and toxicology studies, is essential to identify the most promising candidates for advancement into clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Picfeltarraegenin I: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a cucurbitacin, a class of tetracyclic triterpenoid (B12794562) compounds known for their diverse and potent biological activities. Isolated from the plant Picria fel-terrae Lour., which has a history of use in traditional medicine for treating conditions like fever, inflammation, and cancer, this compound and its derivatives are subjects of interest in pharmacological research. This document provides an overview of the known in vitro biological activities of this compound and its related compounds, along with detailed protocols for relevant assays to facilitate further investigation into its therapeutic potential.
While direct and extensive studies on this compound are limited, research on its glycosylated forms (picfeltarraenins) and other cucurbitacins provides a strong basis for exploring its anti-inflammatory and anticancer properties. The primary known mechanism of action for many cucurbitacins involves the inhibition of key signaling pathways such as STAT3 and NF-κB, which are crucial regulators of inflammation and cell proliferation.
Biological Activities and Quantitative Data
The in vitro biological activities of this compound and its glycosides, primarily Picfeltarraenin IA and VI, have been evaluated in several studies. The data suggests potential anti-inflammatory and immunomodulatory effects, while the cytotoxic activity of its glycosides appears to be limited in the cell lines tested.
| Compound | Assay | Cell Line/System | Result | IC50 | Reference |
| Picfeltarraenin VI (this compound 3-O-β-D-xylopyranoside) | Complement Inhibition (Classical Pathway) | Hemolytic assay | Inhibition of complement activation | 29 ± 2 µM | [1][2] |
| Picfeltarraenin VI (this compound 3-O-β-D-xylopyranoside) | Complement Inhibition (Alternative Pathway) | Hemolytic assay | Inhibition of complement activation | 21 ± 1 µM | [1][2] |
| Picfeltarraenin IA | Cytotoxicity | In vitro human tumor cell line panel | No cytotoxic activity displayed | Not Applicable | [1] |
| Picfeltarraenin IB | Cytotoxicity | In vitro human tumor cell line panel | No cytotoxic activity displayed | Not Applicable | |
| Picfeltarraenin IA | IL-8 Production Inhibition | LPS-stimulated A549 cells | Concentration-dependent inhibition | Not Reported | |
| Picfeltarraenin IA | PGE2 Production Inhibition | LPS-stimulated A549 cells | Concentration-dependent inhibition (0.1-10 µmol/l) | Not Reported | |
| Picfeltarraenin IA | COX-2 Expression | LPS-stimulated A549 and THP-1 cells | Downregulation of expression | Not Reported |
Experimental Protocols
The following are detailed protocols for in vitro assays relevant to the assessment of this compound's biological activity, based on established methods for cucurbitacins and related compounds.
Anti-inflammatory Activity
a) Complement Inhibition Assay (Hemolytic Assay)
This assay determines the ability of a compound to inhibit the classical and alternative pathways of the complement system, a key component of the innate immune response and inflammatory processes.
-
Principle: The lysis of antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) by the complement system is measured spectrophotometrically. Inhibition of this lysis indicates an anti-inflammatory effect.
-
Materials:
-
Veronal-buffered saline (VBS)
-
Gelatin veronal buffer (GVB)
-
Antibody-sensitized sheep erythrocytes
-
Rabbit erythrocytes
-
Normal human serum (as a source of complement)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
For the classical pathway, add the test compound dilutions, normal human serum, and antibody-sensitized sheep erythrocytes to the wells of a 96-well plate.
-
For the alternative pathway, add the test compound dilutions, normal human serum, and rabbit erythrocytes to the wells.
-
Include positive (buffer only) and negative (heat-inactivated serum) controls.
-
Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold buffer and centrifuge the plates.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis inhibition for each concentration of this compound and determine the IC50 value.
-
b) NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
Human cell line (e.g., HEK293T, A549)
-
Cell culture medium and reagents
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Inducing agent (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inducing agent (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
-
Anticancer Activity
a) Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
-
Cancer cell line
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Postulated anticancer mechanism of this compound through STAT3 pathway inhibition.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound, a cucurbitacin from Picria fel-terrae, represents a promising natural product for further investigation. Based on the activities of its glycosides and the known mechanisms of cucurbitacins, it is hypothesized that this compound may exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and STAT3. The provided protocols offer a framework for researchers to systematically evaluate these potential therapeutic properties. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive in vitro pharmacological profile of this compound.
References
Application Notes and Protocols for Cell-Based Assays of Picfeltarraegenin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a tetracyclic triterpenoid (B12794562) natural product belonging to the cucurbitacin family, isolated from the plant Picria fel-terrae Lour. This plant has been traditionally used in medicine for its diverse biological activities, including anti-inflammatory and anti-cancer properties. Modern research has indicated that extracts from Picria fel-terrae can modulate key inflammatory pathways and exhibit cytotoxic effects on cancer cells. Specifically, these extracts have been shown to decrease the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophage cell lines. Furthermore, related cucurbitacin compounds are known to exert anti-cancer effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which can lead to the induction of apoptosis in malignant cells.
These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory and anti-cancer activities of this compound. The methodologies described herein are designed to be accessible and reproducible for researchers in academic and industrial settings.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical findings for cucurbitacin compounds. These tables are for illustrative purposes to guide expected outcomes.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |
| Nitric Oxide Production | RAW 264.7 | Nitrite (B80452) Levels | 8.5 | 2.1 |
| iNOS Protein Expression | RAW 264.7 | % Inhibition at 10 µM | 75% | 90% |
| COX-2 Protein Expression | RAW 264.7 | % Inhibition at 10 µM | 68% | 85% |
Table 2: Anti-cancer Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | Cell Proliferation | 1.2 | 0.5 |
| Cell Viability (MTT) | A549 (Lung Cancer) | Cell Proliferation | 2.5 | 0.8 |
| Apoptosis Induction | MCF-7 | % Apoptotic Cells at 2 µM | 65% | 80% |
| STAT3 Phosphorylation | MCF-7 | % Inhibition at 2 µM | 80% | N/A |
Experimental Protocols
I. Anti-inflammatory Assays
1. Nitric Oxide Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Principle: In culture medium, NO is rapidly converted to nitrite. The Griess reagent reacts with nitrite to produce a purple azo dye, the absorbance of which is proportional to the NO concentration.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2. Western Blot Analysis for iNOS and COX-2 Expression
This protocol details the detection of iNOS and COX-2 protein levels, which are key enzymes in the inflammatory response.
-
Cell Line: RAW 264.7
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound at desired concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
II. Anti-cancer Assays
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), or other cancer cell lines of interest.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis, a form of programmed cell death.
-
Cell Line: Cancer cell line of interest (e.g., MCF-7).
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
3. Western Blot for Phospho-STAT3
This assay assesses the inhibition of STAT3 activation, a key target of many cucurbitacins.
-
Cell Line: Cancer cell line with constitutively active STAT3 (e.g., MCF-7).
-
Principle: This Western blot specifically detects the phosphorylated (active) form of STAT3.
-
Protocol:
-
Seed cells and treat with this compound as described for the general Western blot protocol.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer as previously described.
-
Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705) (1:1000) and total STAT3 (1:1000). Use a loading control like β-actin.
-
Proceed with secondary antibody incubation and detection as described above.
-
Quantify the ratio of phospho-STAT3 to total STAT3 to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: this compound's proposed anti-inflammatory mechanism via NF-κB inhibition.
Application Notes and Protocols for Animal Model Studies Using Picfeltarraegenin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a cucurbitacin isolated from the plant Picria fel-terrae Lour.[1] This class of compounds is known for a wide range of biological activities. While extensive in vivo data for this compound is not yet widely published, studies on extracts from Picria fel-terrae suggest potent anti-inflammatory and immunomodulatory properties.[1][2] These extracts have been shown to decrease the expression of key inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 in vitro.[1] This document provides detailed application notes and standardized protocols for evaluating the therapeutic potential of this compound in common animal models of inflammation and cancer.
Potential Applications
-
Anti-inflammatory Agent: Based on the activity of its source extract, this compound is a promising candidate for the treatment of acute and chronic inflammatory conditions.
-
Oncology: As a cucurbitacin, this compound may possess anti-cancer properties, potentially through the induction of apoptosis in tumor cells.
Data Presentation
Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only. They are designed to reflect expected outcomes from the described experimental models. Researchers should generate their own data through rigorous experimentation.
Table 1: Hypothetical Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h post-carrageenan | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| This compound | 25 | 0.62 ± 0.06 | 27.1 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.32 ± 0.05 | 62.4 |
Table 2: Hypothetical Anti-tumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Apoptotic Index (%) |
| Vehicle Control | - | 1520 ± 150 | - | 5.2 ± 1.5 |
| Doxorubicin | 5 | 680 ± 95 | 55.3 | 28.7 ± 4.2 |
| This compound | 20 | 1150 ± 120 | 24.3 | 15.6 ± 3.1 |
| This compound | 40 | 810 ± 110 | 46.7 | 25.1 ± 3.8 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is widely used to assess the anti-inflammatory activity of novel compounds.[3]
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% CMC-Na or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Reference Drug: Indomethacin (10 mg/kg)
-
Male Wistar rats (180-200 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide rats into treatment groups (n=6 per group): Vehicle Control, Standard (Indomethacin), and this compound (multiple doses).
-
Compound Administration: Administer this compound or Indomethacin intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection. Administer the vehicle to the control group.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xenograft Tumor Model in Nude Mice (Cancer Model)
This model is used to evaluate the in vivo anti-tumor efficacy of a compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Matrigel
-
Vehicle for injection
-
Athymic nude mice (4-6 weeks old)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Grouping and Treatment: Randomize mice into treatment groups. Administer this compound, a positive control drug (e.g., Doxorubicin), or vehicle via the desired route (e.g., i.p. or intravenous) on a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume.
-
Further Analysis: Process a portion of the tumor tissue for histological analysis, such as H&E staining and TUNEL assay, to assess apoptosis.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds isolated from Picria fel-terrae are often associated with the inhibition of the NF-κB pathway. The potential anti-cancer activity of cucurbitacins is frequently linked to the induction of apoptosis.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated induction of the intrinsic apoptosis pathway by this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Activity of Picria fel-terrae Lour Herbs Extract on Nitric Oxide Production toward RAW 264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Picfeltarraegenin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of Picfeltarraegenin I, a cucurbitacin isolated from Picria fel-terrae Lour.[1] The protocols are based on established methodologies for related compounds with similar physicochemical properties, intended to guide researchers in preclinical studies.
Overview and Background
This compound is a member of the cucurbitacin family of tetracyclic triterpenoids.[1] Cucurbitacins are known for their wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3] Preclinical in vivo studies are crucial to evaluate the therapeutic potential of this compound. Due to its likely low aqueous solubility, appropriate formulation is critical for achieving desired systemic exposure and pharmacological effects in animal models.
Data Presentation: Formulation Components and Parameters
The following tables summarize common excipients and starting concentrations for formulating poorly soluble compounds like this compound for in vivo studies. These are based on general guidelines and successful formulations for other cucurbitacins.[1]
Table 1: Excipients for Oral and Injectable Formulations
| Excipient | Function | Typical Concentration Range | Formulation Type |
| Carboxymethyl Cellulose Sodium (CMC-Na) | Suspending Agent | 0.5% - 2% (w/v) | Oral Suspension |
| Dimethyl Sulfoxide (DMSO) | Solubilizing Agent | 5% - 10% (v/v) | Injectable |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | 30% - 60% (v/v) | Injectable |
| Tween 80 (Polysorbate 80) | Surfactant | 1% - 5% (v/v) | Injectable |
| Corn Oil | Vehicle | q.s. to 100% | Injectable |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100% | Injectable |
Table 2: Example Formulation Compositions
| Formulation ID | Route of Administration | Composition |
| Oral-Susp-01 | Oral (gavage) | 0.5% CMC-Na in sterile water |
| IP-Sol-01 | Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| IV-Sol-01 | Intravenous (IV) | 5% DMSO, 30% PEG300, 1% Tween 80, 64% Saline |
| SC-Susp-01 | Subcutaneous (SC) | 10% DMSO, 90% Corn Oil |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations. It is highly recommended to perform small-scale pilot preparations to assess the solubility and stability of this compound in the chosen vehicle.
Protocol for Oral Suspension Formulation (Oral-Susp-01)
This protocol is suitable for oral administration via gavage in rodent models.
Materials:
-
This compound powder
-
Carboxymethyl Cellulose Sodium (CMC-Na)
-
Sterile, deionized water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Volumetric flasks and graduated cylinders
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
In a beaker, slowly add the CMC-Na to 100 mL of sterile ddH₂O while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice).
-
Calculate the total amount of this compound needed for the study.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the prepared 0.5% CMC-Na vehicle while vortexing or stirring.
-
For a uniform suspension, it is advisable to triturate the powder with a small amount of the vehicle to form a paste before adding the rest of the vehicle.
-
If necessary, use a homogenizer to reduce particle size and improve suspension stability.
-
Store the suspension at 4°C and protect from light. Shake well before each use.
-
Protocol for Injectable Solution Formulation (IP-Sol-01)
This protocol is designed for intraperitoneal injection. For intravenous administration, further dilution and filtration may be necessary.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. This will be your stock solution. The concentration of the stock solution should be determined based on the final desired concentration and the percentage of DMSO in the final formulation (not to exceed 10%). For example, to make a final solution of 1 mg/mL, you can prepare a 10 mg/mL stock in DMSO.
-
-
Prepare the Final Formulation (Example for a 1 mL final volume):
-
To a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Vortex thoroughly.
-
Visually inspect the solution for any precipitation. If slight warming is needed to maintain solubility, a water bath at 37°C can be used briefly.
-
The final solution should be prepared fresh before each administration.
-
Visualization of Potential Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for this compound
Cucurbitacins are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Based on the activity of related compounds, this compound may inhibit the PI3K/Akt/mTOR and JAK/STAT pathways.
Caption: Putative inhibitory action of this compound on PI3K/Akt/mTOR and JAK/STAT pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
References
Application Notes and Protocols for Picfeltarraegenin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the effective use of Picfeltarraegenin I in a laboratory setting. The information is intended to guide researchers in preparing solutions and understanding its potential mechanisms of action for in vitro and in vivo studies.
Solubility and Recommended Solvents
This compound is a lipophilic molecule with low aqueous solubility. The choice of solvent is critical for maintaining the compound's stability and ensuring accurate concentrations in experimental setups.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests to confirm these values with your specific batch of the compound.
| Solvent | Application | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solutions | Typically soluble up to 10 mM. A stock solution of 25 mg/mL has been reported.[1] | DMSO is the most commonly recommended solvent for preparing concentrated stock solutions for cell-based assays. It is advisable to keep the final concentration of DMSO in the culture medium below 0.5% to avoid cytotoxicity. |
| Ethanol (B145695) | In Vitro | Soluble | While specific quantitative data is not readily available, ethanol can be used as a solvent. However, its volatility and potential effects on cells should be considered. |
| Methanol (B129727) | In Vitro | Soluble | Similar to ethanol, methanol can be used for solubilization. Ensure complete removal before cell application if necessary. |
| Chloroform | General Laboratory Use | Soluble | Suitable for analytical purposes but not for biological experiments due to its toxicity. |
| Dichloromethane | General Laboratory Use | Soluble | Primarily for chemical analysis and not recommended for biological assays. |
| Ethyl Acetate | General Laboratory Use | Soluble | Can be used for extraction and purification processes. |
| Acetone | General Laboratory Use | Soluble | Useful for certain analytical techniques but generally not for cell culture. |
| Pyridine | General Laboratory Use | Soluble | A basic solvent that can be used for specific chemical reactions but is not suitable for biological studies. |
In Vivo Formulations
For animal studies, this compound requires specific formulations to enhance its bioavailability due to its poor water solubility. The following are common vehicle formulations. It is crucial to test the stability and homogeneity of any formulation before administration.
| Formulation Components | Example Ratio | Application |
| DMSO, PEG300, Tween 80, Saline | Varies | Intravenous (IV), Intraperitoneal (IP) injection |
| DMSO, Corn oil | 10:90 | Subcutaneous (SC), Intramuscular (IM) injection |
| PEG400 | As needed | Oral gavage |
| 0.5% Carboxymethyl cellulose (B213188) (CMC) in water | Suspension | Oral gavage |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in water | Suspension | Oral gavage |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in cell culture media for experiments.
Materials:
-
This compound (Molecular Weight: 484.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Weigh out 4.85 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Preparing an In Vitro Working Solution
Preparation of an In Vivo Formulation (DMSO/Corn Oil)
This protocol provides an example of how to prepare a formulation of this compound for subcutaneous or intramuscular injection in animal models.[1]
Materials:
-
This compound
-
DMSO
-
Sterile Corn Oil
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a final injection solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the DMSO stock solution to 900 µL of sterile corn oil.
-
Mix thoroughly by vortexing or sonication to ensure a uniform suspension or solution.
-
Visually inspect the formulation for any precipitation before administration.
Potential Signaling Pathways
While the specific molecular targets of this compound are still under investigation, its structural similarity to other bioactive terpenoids suggests potential interactions with key cellular signaling pathways involved in inflammation and cancer. The following diagrams illustrate these hypothesized pathways.
Potential Inhibition of the NF-κB Signaling Pathway
Potential Modulation of the MAPK Signaling Pathway
Potential aof the PI3K/Akt Signaling Pathway
References
Application Notes and Protocols for the Analytical Identification of Picfeltarraegenin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a tetracyclic triterpenoid (B12794562) belonging to the cucurbitacin family, a class of natural compounds known for their diverse and potent biological activities. Accurate and reliable analytical methods for the identification and quantification of this compound are crucial for phytochemical analysis, quality control of herbal medicines, and in vitro and in vivo pharmacological studies. These application notes provide detailed protocols for the identification of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, including the selection of appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | [1] |
| Molecular Weight | 484.67 g/mol | [2] |
| Exact Mass | 484.31887450 Da | [1] |
| Appearance | Solid (at room temperature) | [2] |
| LogP | 4.1 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound and other triterpenoids from a plant matrix.
Materials:
-
Dried and powdered plant material
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (0.22 µm)
Procedure:
-
Macerate 50 g of the dried plant powder with 350 mL of methanol for 24 hours at room temperature, with occasional stirring. Repeat the extraction six times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 50°C.
-
Perform successive liquid-liquid partitioning of the concentrated extract with n-hexane, dichloromethane (B109758), ethyl acetate, and n-butanol.
-
Collect the different solvent fractions and concentrate them using a rotary evaporator. This compound, being a semi-polar compound, is expected to be enriched in the dichloromethane and ethyl acetate fractions.
-
For HPLC or LC-MS analysis, dissolve a known amount of the dried extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.22 µm syringe filter.
High-Performance Liquid Chromatography (HPLC) for Identification and Quantification
This protocol provides a robust HPLC method for the separation and analysis of this compound, adapted from established methods for related cucurbitacins.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity UHPLC System or equivalent |
| Column | Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent C18 reversed-phase column |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 10% B to 95% B over 3.5 minutes, hold at 95% B for 1.5 minutes, then return to 10% B in 1 minute and equilibrate for 1 minute. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 210 nm |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Identification and Quantification
This protocol details a sensitive LC-MS/MS method for the unambiguous identification and quantification of this compound in complex matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Waters Acquity UPLC or equivalent |
| MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient Elution | Optimized based on the specific instrument and sample matrix. A typical gradient would be a linear increase in the organic phase (Methanol). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Parameters | Capillary Voltage: 4500 VDrying Gas Temperature: 270°CNebulizer Gas: 45.0 psiDrying Gas Flow: 12.0 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data for Mass Spectrometry:
| Parameter | Value |
| Precursor Ion (M+H)⁺ | m/z 485.3 |
| Product Ions (for MRM) | To be determined experimentally by infusion of a pure standard. Predicted fragments would arise from the loss of water and functional groups from the parent molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 500 MHz or higher field instrument.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
Expected ¹H and ¹³C NMR Spectral Data: While a complete, experimentally verified assignment for this compound is not readily available in the searched literature, the following table provides predicted chemical shifts for key structural features based on data for similar cucurbitacin compounds. Actual experimental data should be acquired and interpreted for unambiguous assignment.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons | 0.8 - 1.5 | 15 - 30 |
| Methylene Protons | 1.0 - 2.5 | 20 - 45 |
| Methine Protons | 1.5 - 4.0 | 30 - 60 |
| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |
| Carbinolic Protons | 3.5 - 4.5 | 60 - 80 |
| Carbonyl Carbon | - | 190 - 210 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Proposed Signaling Pathway Inhibition
Based on the known activity of the related compound Cucurbitacin I, this compound is hypothesized to inhibit the JAK/STAT3 signaling pathway.
Caption: Proposed inhibition of the JAK/STAT3 pathway by this compound.
References
Application Notes and Protocols for Picfeltarraegenin I Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraegenin I is a steroidal saponin (B1150181) that has garnered interest for its potential therapeutic properties. As with many natural products, understanding its mechanism of action is crucial for its development as a potential drug candidate. A key aspect of this is identifying and characterizing its enzymatic targets. Evidence suggests that related compounds exhibit inhibitory activity against acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This document provides detailed protocols for assessing the inhibitory potential of this compound against acetylcholinesterase, as well as two other enzymes commonly inhibited by saponins (B1172615): α-glucosidase and pancreatic lipase (B570770).
Potential Enzymatic Targets and Signaling Pathways
Steroidal saponins have been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways, which are critical in cell growth, proliferation, and immune response. Inhibition of key enzymes by this compound could be a primary mechanism through which it influences these cellular processes.
The primary hypothesized target for this compound is Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3]
Secondary potential targets include α-glucosidase and pancreatic lipase. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a strategy for weight management.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, a colorimetric assay.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Donepezil (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be optimized, typically 0.1-0.25 U/mL.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh.
-
DTNB Solution (10 mM): Dissolve DTNB in assay buffer.
-
This compound and Donepezil Stock Solutions (e.g., 10 mM): Dissolve in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound and Donepezil in the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Protocol (200 µL final volume per well):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of DTNB solution to all wells.
-
Add 25 µL of the test compound (this compound dilutions), positive control (Donepezil dilutions), or vehicle (assay buffer with DMSO for 100% activity control) to the respective wells.
-
Add 50 µL of AChE solution to all wells except the blank. Add 50 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The inhibitory activity is determined by measuring the decrease in the rate of p-nitrophenol formation.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8.
-
α-Glucosidase Solution: Dissolve the enzyme in assay buffer (e.g., 0.5 U/mL).
-
pNPG Solution (1 mM): Dissolve pNPG in assay buffer.
-
This compound and Acarbose Stock Solutions: Dissolve in DMSO.
-
Working Solutions: Prepare serial dilutions in the assay buffer.
-
-
Assay Protocol (200 µL final volume per well):
-
Add 50 µL of the test compound (this compound dilutions), positive control (Acarbose dilutions), or vehicle to the respective wells.
-
Add 50 µL of α-glucosidase solution to all wells except the blank.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value.
Pancreatic Lipase Inhibition Assay
Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, a yellow product that can be measured at 405 nm. The inhibitory activity is quantified by the reduction in the rate of this reaction.
Materials:
-
Porcine pancreatic lipase
-
This compound
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2)
-
Orlistat (positive control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2.
-
Pancreatic Lipase Solution: Prepare a stock solution in the assay buffer (e.g., 1 mg/mL).
-
pNPP Solution (10 mM): Dissolve pNPP in a suitable solvent like isopropanol.
-
This compound and Orlistat Stock Solutions: Dissolve in DMSO.
-
Working Solutions: Prepare serial dilutions in the assay buffer.
-
-
Assay Protocol (200 µL final volume per well):
-
Add 100 µL of assay buffer to all wells.
-
Add 20 µL of the test compound, positive control, or vehicle.
-
Add 40 µL of pancreatic lipase solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of pNPP solution.
-
Measure the absorbance at 405 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction and percentage of inhibition as described previously.
-
Determine the IC50 value.
Data Presentation
The quantitative data from the inhibition assays should be summarized in tables for clear comparison.
Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Donepezil (Control) | Experimental Value |
Table 2: Inhibition of α-Glucosidase by this compound
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Acarbose (Control) | Experimental Value |
Table 3: Inhibition of Pancreatic Lipase by this compound
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Orlistat (Control) | Experimental Value |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical enzyme inhibition assay.
Hypothesized Signaling Pathway Modulation by this compound
Caption: Potential modulation of PI3K/Akt/mTOR and JAK/STAT pathways.
References
Application Notes and Protocols: Cytotoxicity of Picfeltarraegenin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picfeltarraegenin I is a steroidal saponin (B1150181) that has been investigated for its potential anticancer properties. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The included methodologies cover the evaluation of cell viability, membrane integrity, and apoptosis induction. These assays are fundamental in determining the dose-dependent efficacy of this compound and elucidating its mechanism of action.
Data Presentation
Table 1: Cell Viability Inhibition by this compound (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{XX.X ± X.X} |
| 1 | 85.2 ± 5.1 | |
| 5 | 62.7 ± 4.8 | |
| 10 | 48.9 ± 3.9 | |
| 25 | 21.3 ± 2.5 | |
| 50 | 8.1 ± 1.9 |
Table 2: Membrane Integrity Assessment by this compound (LDH Assay)
| Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 1 | 12.8 ± 2.3 |
| 5 | 28.4 ± 3.5 |
| 10 | 45.1 ± 4.2 |
| 25 | 68.9 ± 5.6 |
| 50 | 89.7 ± 6.3 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) (Mean ± SD) | % Late Apoptosis (Annexin V+/PI+) (Mean ± SD) | % Necrosis (Annexin V-/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| 10 | 15.8 ± 2.1 | 8.2 ± 1.5 | 1.2 ± 0.4 | 74.8 ± 3.2 |
| 25 | 35.4 ± 3.8 | 18.9 ± 2.7 | 2.1 ± 0.6 | 43.6 ± 4.5 |
| 50 | 48.2 ± 4.5 | 25.7 ± 3.1 | 3.5 ± 0.8 | 22.6 ± 3.9 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Membrane Integrity Assessment: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 400-600 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols for a Comprehensive Anti-inflammatory Assay of Picfeltarraegenin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Picfeltarraegenin I is a novel compound with purported anti-inflammatory properties. These application notes provide a comprehensive suite of protocols to systematically evaluate the anti-inflammatory potential of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The described assays will enable researchers to quantify the inhibitory effects of this compound on key inflammatory mediators and elucidate its mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.
Experimental Overview
This protocol outlines a series of experiments to determine the anti-inflammatory efficacy of this compound. The workflow begins with assessing the cytotoxicity of the compound to establish a non-toxic working concentration range. Subsequently, the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is quantified. Finally, the molecular mechanism is investigated by analyzing the modulation of the NF-κB and MAPK signaling pathways.
Data Presentation
Quantitative data from the following assays should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (Untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (X µM) | ||
| LPS + this compound (Y µM) | ||
| LPS + this compound (Z µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (X µM) | |||
| LPS + this compound (Y µM) | |||
| LPS + this compound (Z µM) |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This assay quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (2 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells (1 x 10^6 cells/well) in a 6-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the potential points of intervention for this compound.
By following these detailed protocols and utilizing the provided templates for data organization and visualization, researchers can effectively characterize the anti-inflammatory properties of this compound and gain insights into its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Troubleshooting Picfeltarraegenin I solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Picfeltarraegenin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cucurbitacin, a class of triterpenoid (B12794562) saponins, isolated from Picria fel-terrae.[1] Like many complex natural products, it possesses a large, hydrophobic structure, which can lead to poor solubility in aqueous solutions and some organic solvents.[2] Understanding its solubility is critical for accurate dosing, achieving desired biological activity, and obtaining reproducible experimental results.
Q2: In which common laboratory solvents is this compound expected to be soluble?
Q3: What is a good starting solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly water-soluble compounds, including saponins. It is a good starting point for this compound.
Q4: How can I improve the solubility of this compound in my aqueous experimental medium?
To improve solubility in aqueous media, a co-solvent strategy is often employed. This involves first dissolving the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution, and then diluting this stock solution into the aqueous buffer or cell culture medium. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.
Q5: Are there any alternative methods to enhance the aqueous solubility of this compound?
For in vivo studies or specific in vitro assays where organic solvents are not desirable, formulation strategies can be employed. These may include the use of solubilizing agents such as PEG300, Tween 80, or corn oil.[1] However, the suitability of these agents must be validated for each specific experimental setup.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems.
Problem: this compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
-
Verify Compound and Solvent Purity: Ensure the this compound is of high purity and the solvent is anhydrous and of an appropriate grade. Impurities can significantly affect solubility.
-
Increase Mechanical Agitation: Use a vortex mixer or an ultrasonic bath to increase the energy input and facilitate the dissolution process.
-
Gentle Warming: If the compound is heat-stable, gently warm the solution (e.g., to 37°C) to increase the solubility. Always check the compound's stability at higher temperatures before proceeding.
-
Try an Alternative Solvent: If the initial solvent is ineffective, switch to another recommended solvent. For example, if methanol (B129727) fails, try DMSO.
-
Use a Co-Solvent System: For aqueous solutions, prepare a concentrated stock in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.
Problem: The compound precipitates out of solution after dilution into an aqueous buffer.
-
Decrease the Final Concentration: The concentration of this compound in the final aqueous solution may be above its solubility limit. Try preparing a more dilute solution.
-
Increase the Percentage of Co-solvent: A slight increase in the co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution might keep the compound dissolved. However, be mindful of the tolerance of your biological system to the solvent.
-
Use a Surfactant: For some applications, a non-ionic surfactant like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
Note: The following values are estimates based on the chemical properties of this compound and data for similar compounds. Empirical determination is recommended.
| Solvent | Chemical Class | Expected Solubility Range (mg/mL) |
| Water | Aqueous | < 0.1 |
| Methanol | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 1 - 10 |
| DMSO | Polar Aprotic | > 25 |
| Acetone | Polar Aprotic | 1 - 5 |
| Chloroform | Non-polar | < 1 |
| Hexane | Non-polar | < 0.1 |
Table 2: Example Protocol for Preparing a 10 mM Stock Solution in DMSO
| Step | Action | Details |
| 1 | Weigh Compound | Weigh out 4.85 mg of this compound (MW: 484.7 g/mol ). |
| 2 | Add Solvent | Add 1 mL of high-purity DMSO to the vial containing the compound. |
| 3 | Solubilize | Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes. |
| 4 | Store | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Small-Scale Solubility Testing
This protocol helps determine the approximate solubility of this compound in a chosen solvent.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Agitation: Vortex the vial for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Solvent Addition: If undissolved solid remains, add another measured volume of the solvent (e.g., 100 µL) and repeat the agitation and observation steps.
-
Calculation: Continue adding solvent incrementally until the compound is fully dissolved. The approximate solubility can be calculated by dividing the initial mass of the compound by the total volume of solvent added.
Signaling Pathway
This compound, as a triterpenoid saponin, may exert its biological effects by modulating key cellular signaling pathways. While the specific targets of this compound are a subject of ongoing research, many compounds with similar structures are known to inhibit pro-survival pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
References
Preventing degradation of Picfeltarraegenin I in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Picfeltarraegenin I in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a type of tetracyclic triterpenoid (B12794562), belonging to the cucurbitacin family of compounds. These compounds are known for their bitter taste and diverse biological activities. As a triterpenoid saponin, its stability in solution can be influenced by several factors.
Q2: What are the primary factors that can cause degradation of this compound in solution?
The stability of this compound, like other saponins (B1172615) and cucurbitacins, is primarily affected by:
-
pH: Solutions that are too acidic or too alkaline can catalyze the hydrolysis of the glycosidic bonds or other labile functional groups in the molecule.
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Enzymatic Activity: If the solution is not sterile, microbial contamination can introduce enzymes that may degrade the compound.
Q3: How should I store solid this compound and its solutions?
-
Solid Form: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability.
-
Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare stock solutions in an anhydrous organic solvent like DMSO. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Aqueous Solutions: Long-term storage of this compound in aqueous solutions is not recommended due to the high risk of hydrolysis.
**Q4: I'm observing inconsistent
Common experimental issues with cucurbitacins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving cucurbitacins.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving cucurbitacins?
Cucurbitacins are sparingly soluble in aqueous solutions but are soluble in organic solvents. For in vitro cell culture experiments, it is standard practice to first prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) or methanol.[1][2] This stock solution is then serially diluted in the cell culture medium to achieve the desired final concentration.[1]
2. How should I prepare and store cucurbitacin stock solutions?
To prepare a stock solution (e.g., 10 mM), dissolve the cucurbitacin powder in 100% anhydrous DMSO.[2][3] Gentle warming to 37°C or brief sonication can aid in complete dissolution. As a solid, cucurbitacins are generally stable for at least four years when stored at -20°C. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. It is not recommended to store cucurbitacins in aqueous solutions for long periods due to their susceptibility to hydrolysis.
3. What is the general stability of cucurbitacins in experimental conditions?
Cucurbitacins can be sensitive to degradation in aqueous solutions, especially at non-neutral pH. For example, cucurbitacin E-glycoside shows significant degradation at a pH of 9.0 over two weeks, while remaining stable at a pH of 5.13. Hydrolysis can be a concern; cucurbitacin E can be hydrolyzed to cucurbitacin I in human plasma. To ensure experimental consistency, it is crucial to prepare fresh working solutions from a DMSO stock for each experiment and protect them from direct light, as their photostability has not been extensively studied.
4. Which signaling pathways are primarily targeted by cucurbitacins?
Cucurbitacins are well-documented as potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis. Aberrant activation of this pathway is a hallmark of numerous cancers. Different cucurbitacins can have varied effects; for instance, cucurbitacin I has been shown to inhibit both STAT3 and STAT5 activation, whereas cucurbitacin E may only inhibit STAT3 activation. Some cucurbitacins also affect other pathways, such as the Raf/MEK/ERK pathway.
Troubleshooting Guides
Issue 1: Low Bioactivity or Inconsistent Results in Cell-Based Assays
Question: I am not observing the expected cytotoxic effects, or my results are highly variable. What could be the cause?
This is a multi-faceted issue that can stem from compound solubility and stability, to cell-line specific responses.
Possible Causes and Solutions:
-
Compound Precipitation: Cucurbitacins have poor aqueous solubility. Adding a concentrated DMSO stock directly to the culture medium can cause "solvent shock," leading to precipitation.
-
Solution: Perform serial dilutions of the stock solution in the medium. Add the stock solution dropwise to the medium while gently vortexing to ensure proper mixing. Visually inspect wells for precipitates under a microscope.
-
-
Compound Degradation: Cucurbitacins can degrade in aqueous media, especially during long incubation periods. Frequent freeze-thaw cycles of the stock solution can also lead to degradation.
-
Solution: Always prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. If an experiment runs for multiple days, consider the stability of the cucurbitacin under your specific conditions.
-
-
DMSO Concentration: High final concentrations of DMSO (typically >0.5%) can be cytotoxic and confound results.
-
Solution: Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is kept at a non-toxic level (ideally ≤0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Cell Line Specificity: The sensitivity to cucurbitacins can vary significantly between different cell lines.
-
Solution: Review the literature for reported IC50 values for your specific cell line. If data is unavailable, perform a dose-response experiment across a wide concentration range (e.g., 1 nM to 10 µM) to determine the effective dose.
-
Issue 2: Problems with Cytotoxicity (MTT) Assays
Question: My MTT assay is showing high background, or the results suggest increased cell viability at high concentrations. What is wrong?
These issues are common when working with natural products, which can interfere with the assay chemistry.
Possible Causes and Solutions:
-
Color Interference: If the cucurbitacin solution or extract is colored, it can absorb light in the same range as the formazan (B1609692) product, leading to artificially high absorbance readings.
-
Solution: Include a "compound-only" control. Prepare wells with the same concentrations of your cucurbitacin in the medium but without cells. Subtract the average absorbance of these wells from your experimental wells.
-
-
Direct MTT Reduction: Some compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to formazan, independent of cellular activity. This leads to a false-positive signal of high viability.
-
Solution: Run a cell-free control by adding your compound and the MTT reagent to the medium. If a color change occurs, your compound is interfering with the assay. Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay.
-
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved for accurate readings.
-
Solution: Ensure the solubilization solvent (e.g., DMSO or a buffered SDS solution) is added in sufficient volume and mixed thoroughly until no crystals are visible.
-
Issue 3: Unexpected Western Blot Results for Signaling Pathways
Question: I am trying to assess JAK/STAT inhibition, but my Western blot results for phosphorylated proteins are inconsistent or absent.
Timing and experimental setup are critical when analyzing signaling events.
Possible Causes and Solutions:
-
Incorrect Time Point: The inhibition of protein phosphorylation can be a rapid and transient event. Conversely, downstream effects like apoptosis take longer to manifest.
-
Solution: For analyzing phosphorylation events (e.g., p-STAT3), use early time points (e.g., < 2 hours) before widespread cellular stress or apoptosis occurs. For apoptosis markers like cleaved PARP or cleaved caspase-3, use later time points, which may require a time-course experiment to optimize.
-
-
Cytoskeletal Disruption: A primary effect of many cucurbitacins is the rapid disruption of the actin cytoskeleton. This can lead to widespread cellular stress that may confound the analysis of specific signaling pathways.
-
Solution: Confirm actin aggregation using phalloidin (B8060827) staining. Use the earliest possible time points for signaling studies to precede the complete collapse of the cytoskeleton.
-
-
Poor Protein Lysate Quality: Incomplete cell lysis or protein degradation can lead to poor Western blot results.
-
Solution: Ensure you are using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration (e.g., with a BCA assay) to ensure equal loading between lanes.
-
Quantitative Data
Table 1: Solubility of Common Cucurbitacins
| Cucurbitacin | Solvent | Solubility |
|---|---|---|
| Cucurbitacin B | DMSO | ≥55.9 mg/mL |
| Cucurbitacin B | Ethanol | ≥12.04 mg/mL (with sonication) |
| Cucurbitacin E | DMSO, Ethanol, DMF | ~30 mg/mL |
| Cucurbitacin I | DMSO | ≥22.45 mg/mL |
Table 2: Stability of Cucurbitacin E-glycoside in Aqueous Solution
| Condition | Duration | Remaining Compound |
|---|---|---|
| pH 5.13 (Heated 80°C, 20 min) | 14 days | >96% |
| pH 9.0 (Heated 80°C, 20 min) | 14 days | ~55% (45% degradation) |
| Frozen (-20°C) | 8 weeks | 79% |
| Refrigerated (4°C) | 8 weeks | 79% |
Table 3: Reported IC50 Values of Cucurbitacins in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Reported IC50 |
|---|---|---|---|
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 ± 1.04 µM |
| Cucurbitacin D | MCF7 | Breast Cancer | ~0.35 µM |
| Cucurbitacin E | MCF7 | Breast Cancer | ~0.56 µM |
| Cucurbitacin I | MCF7 | Breast Cancer | ~0.15 µM |
| DACE (Cucurbitacin B derivative) | A549 | Non-Small-Cell Lung | ~0.5 µM (48h) |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of cucurbitacins.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the cucurbitacin stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO used), and a "compound-only" blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the "compound-only" wells. Normalize the data to the vehicle control to calculate the percentage of cell viability.
Protocol 2: Western Blot for p-STAT3 and Total STAT3
This protocol assesses the inhibition of STAT3 phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of cucurbitacin for a short duration (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) and total STAT3, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Visualizations
Caption: Cucurbitacin inhibits the JAK/STAT signaling pathway.
Caption: General experimental workflow for cucurbitacin evaluation.
Caption: Troubleshooting guide for inconsistent cytotoxicity results.
References
Picfeltarraegenin I stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Picfeltarraegenin I. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are as follows:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
For optimal results, it is advised to store the compound as a powder at -20°C for long-term storage and to prepare fresh solutions as needed. If stock solutions are necessary, they should be stored in tightly sealed vials at -80°C.
Q2: How stable is this compound in different solvents?
A2: this compound is typically soluble in organic solvents such as DMSO. While specific stability data in various solvents is limited, it is recommended to prepare stock solutions in anhydrous DMSO. For aqueous-based assays, it is best to prepare fresh dilutions from the DMSO stock solution immediately before use. Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis. Avoid repeated freeze-thaw cycles of solutions.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be influenced by pH. A study on a related compound, cucurbitacin E-glycoside, showed significant degradation at room temperature over two months, which was correlated with an increase in pH from 5 to above 9[1]. This suggests that this compound may also be susceptible to degradation in non-neutral pH conditions. It is advisable to maintain a neutral pH in your experimental solutions unless the protocol specifically requires acidic or basic conditions. If you observe unexpected results, checking the pH of your solutions is a critical troubleshooting step.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound in research experiments.
Caption: Troubleshooting workflow for experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound degradation due to improper storage. | Verify that the solid compound has been stored at the correct temperature and protected from light. Use a fresh vial if the compound has been stored for an extended period under suboptimal conditions. |
| Instability of the compound in the experimental solution. | Prepare fresh solutions immediately before each experiment. If using aqueous buffers, ensure the pH is neutral and minimize the time the compound is in the aqueous solution. | |
| Precipitate forms in the experimental medium | Poor solubility or compound degradation. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Prepare dilutions from a higher concentration stock solution. |
| Variable results between experimental repeats | Inconsistent solution preparation or handling. | Standardize the solution preparation protocol. Ensure complete dissolution of the compound. Use consistent timings for each step of the experiment. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain temperature).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers relevant to the experimental conditions
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a small amount of this compound and dissolve it in an appropriate anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
3. Preparation of Test Solutions:
- Dilute the stock solution with the buffer or medium to be tested to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
- Prepare a control sample by diluting the stock solution with the initial mobile phase of the HPLC method.
4. Incubation:
- Incubate the test solutions under the desired conditions (e.g., 37°C in a water bath, exposure to laboratory light on a benchtop).
- Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
5. HPLC Analysis:
- Analyze the aliquots by HPLC. A general starting method for cucurbitacins is as follows:
- Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of water and acetonitrile.
- Detection: UV at approximately 230 nm.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Quantify the peak area of this compound at each time point.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage remaining versus time to determine the stability profile under the tested conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates a hypothetical degradation pathway for this compound, highlighting potential points of chemical instability.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Enhancing Picfeltarraegenin I Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Picfeltarraegenin I. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid (B12794562) compound isolated from Picria fel-terrae. Like many other triterpenoids, it exhibits poor water solubility, which is a primary reason for its low oral bioavailability. Its lipophilic nature (estimated LogP between 4.1 and 5.0) and molecular weight of 484.67 g/mol contribute to challenges in its dissolution in the gastrointestinal tract, a prerequisite for absorption.
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
A2: The main approaches focus on enhancing its solubility and dissolution rate, and protecting it from premature metabolism. Key strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles such as Solid Lipid Nanoparticles (SLNs) or liposomes can improve its solubility and absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Co-administration with Bioenhancers: Using agents that inhibit metabolic enzymes (like CYP3A4) or efflux transporters can increase systemic exposure.
Q3: Which animal models are suitable for studying the bioavailability of this compound formulations?
A3: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic screening of new formulations due to their well-characterized physiology, cost-effectiveness, and established protocols for oral administration and blood sampling.
Q4: How can I quantify this compound in plasma samples?
A4: A sensitive and specific analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended for the quantification of this compound and its related compounds in biological matrices like plasma. This technique offers the necessary selectivity and low limits of detection for pharmacokinetic studies.[1]
Troubleshooting Guides
Formulation Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading in Solid Lipid Nanoparticles (SLNs) | Poor solubility of this compound in the molten lipid. | 1. Screen various solid lipids to find one with higher solubilizing capacity for this compound. 2. Incorporate a small amount of liquid lipid (oil) to create a less-ordered lipid matrix (Nanostructured Lipid Carrier - NLC). 3. Optimize the drug-to-lipid ratio. |
| Particle aggregation in liposomal formulation during storage | Insufficient surface charge or steric stabilization. | 1. Incorporate charged lipids (e.g., phosphatidylserine, DOTAP) to increase electrostatic repulsion. 2. Add a PEGylated lipid to the formulation to provide a steric barrier. 3. Optimize the storage conditions (e.g., temperature, pH). |
| Drug recrystallization in solid dispersion formulation | The drug is not molecularly dispersed or the polymer is not effectively inhibiting crystallization. | 1. Ensure the drug-to-polymer ratio is below the saturation point of the drug in the polymer. 2. Select a polymer with strong intermolecular interactions (e.g., hydrogen bonding) with this compound. 3. Optimize the manufacturing process (e.g., spray drying or hot-melt extrusion parameters) to ensure rapid solidification. |
In Vivo Study Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Inconsistent oral dosing. Variability in gastrointestinal physiology (e.g., food effects). | 1. Use oral gavage for precise dose administration. 2. Ensure animals are fasted overnight before dosing to minimize food-related variability. 3. Increase the number of animals per group to improve statistical power. |
| No detectable plasma concentration of this compound | The formulation did not sufficiently improve bioavailability. Analytical method is not sensitive enough. | 1. Re-evaluate the formulation strategy; consider a combination of approaches (e.g., nanoformulation with a bioenhancer). 2. Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). 3. Consider analyzing for potential metabolites in addition to the parent compound. |
| Unexpected toxicity in animal models | Toxicity of the excipients used in the formulation. Altered toxicokinetics of the formulated drug. | 1. Review the safety data of all excipients. 2. Conduct a dose-ranging study with the new formulation to establish a maximum tolerated dose. 3. Include a vehicle control group (formulation without the drug) in your studies. |
Quantitative Data from Analogous Triterpenoid Formulations
Since specific pharmacokinetic data for formulated this compound is not yet widely available, the following tables summarize data from studies on other poorly soluble triterpenoids to provide a comparative reference for expected improvements.
Table 1: Pharmacokinetic Parameters of Oleanolic Acid Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋₂₄h (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oleanolic Acid (suspension) | 59.5 | 259.6 | 100 | [2] |
| OA-Phospholipid Complex | 78.7 | 306.6 | ~118 | [2] |
| OA-Phospholipid Complex + Ketoconazole | 131.3 | 707.7 | ~273 | [2] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | - | - | 507 | [3] |
Table 2: Pharmacokinetic Parameters of Ursolic Acid Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Ursolic Acid (suspension) | - | - | 100 | |
| Ursolic Acid + Piperine | - | - | ~1000 |
Table 3: Pharmacokinetic Parameters of Betulinic Acid Formulations in Rats
| Formulation | Cmax (µg/mL) | AUC₀₋₂₄h (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Betulinic Acid (free drug) | - | - | 100 | |
| Nanoemulsion (natural PC) | - | - | ~2000 | |
| Nanoemulsion (CLA-modified PC) | - | - | ~2130 | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | - | - | ~1500 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on the high-pressure homogenization method.
-
Preparation of Lipid Phase:
-
Melt a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid at a predetermined concentration.
-
-
Preparation of Aqueous Phase:
-
Heat a surfactant solution (e.g., Poloxamer 188, Tween 80) in purified water to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure above 500 bar.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide rats into groups (n ≥ 5 per group), e.g., Group 1: this compound suspension (control); Group 2: this compound-SLN formulation.
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Administer the respective formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using appropriate software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Cucurbitacins
Cucurbitacins, the class of triterpenoids to which this compound belongs, have been shown to modulate several key signaling pathways involved in cell proliferation and survival. Understanding these pathways can provide insights into the mechanism of action of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by triterpenoids.
Caption: The Hippo-YAP signaling pathway and its modulation by Cucurbitacin B.
Experimental Workflow
Caption: General workflow for an in vivo oral bioavailability study.
References
Technical Support Center: Overcoming Resistance to Picfeltarraegenin I in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance of cell lines to Picfeltarraegenin I, a steroidal saponin (B1150181) with anti-cancer properties. The information is based on established mechanisms of drug resistance and the known biological activities of saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows decreasing sensitivity to this compound over time. What could be the reason?
A1: Decreased sensitivity, or acquired resistance, to anti-cancer compounds like this compound can arise from several factors. One of the most common mechanisms is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, lowering its intracellular concentration.[1][2][3][4] Another possibility is the alteration of cellular signaling pathways that this compound targets. Saponins are known to modulate pathways like PI3K/Akt/mTOR and NF-κB, and adaptive changes in these pathways can lead to resistance.[2]
Q2: How can I determine if my cell line is developing resistance to this compound?
A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line periodically. A significant increase in the IC50 value over subsequent passages indicates the development of resistance. This can be done using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Q3: What are the primary molecular mechanisms of resistance to saponins like this compound?
A3: The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major cause of multidrug resistance (MDR). These pumps actively transport a wide range of chemotherapeutic agents, including some saponins, out of the cell.
-
Alterations in Target Signaling Pathways: Saponins often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Resistance can emerge through mutations or adaptive changes in these pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which can promote cell survival and override the drug's effects.
-
Enhanced DNA Repair and Reduced Apoptosis: Cells can develop resistance by upregulating DNA repair mechanisms and inhibiting apoptotic pathways. This can involve the overexpression of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax).
Q4: Are there any known strategies to overcome resistance to this compound?
A4: Yes, several strategies can be employed, primarily based on countering the mechanisms of resistance:
-
Co-administration with a P-gp inhibitor: If resistance is due to P-gp overexpression, co-treatment with a P-gp inhibitor like Verapamil can restore sensitivity by preventing the efflux of this compound.
-
Combination Therapy: Combining this compound with inhibitors of key survival pathways, such as PI3K/Akt/mTOR or NF-κB inhibitors, can create a synergistic effect and overcome resistance.
-
Modulation of Autophagy: Some saponins have been shown to induce autophagy, which can either promote cell survival or cell death depending on the cellular context. Modulating autophagy with specific inhibitors or inducers in combination with this compound could be a potential strategy.
Troubleshooting Guides
Problem 1: Increased IC50 Value of this compound in a Cancer Cell Line
Possible Cause 1: Overexpression of P-glycoprotein (P-gp)
Troubleshooting Steps:
-
Assess P-gp Expression:
-
Western Blot: Compare the P-gp protein levels in your resistant cell line with the parental (sensitive) cell line. A significant increase in the resistant line is indicative of P-gp-mediated resistance.
-
qRT-PCR: Measure the mRNA levels of the ABCB1 gene (which codes for P-gp) to see if the overexpression is at the transcriptional level.
-
-
Functional Assay for P-gp Activity:
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp. Resistant cells will show lower intracellular fluorescence due to increased efflux. This efflux can be blocked by a P-gp inhibitor like Verapamil.
-
-
Reversal of Resistance:
-
Co-treat the resistant cells with this compound and a non-toxic concentration of Verapamil. A significant decrease in the IC50 of this compound in the presence of Verapamil confirms P-gp-mediated resistance.
-
Possible Cause 2: Alterations in the PI3K/Akt/mTOR Signaling Pathway
Troubleshooting Steps:
-
Assess Pathway Activation:
-
Western Blot: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K) in both parental and resistant cell lines, with and without this compound treatment. Constitutive activation or reduced inhibition of this pathway in resistant cells could be a factor.
-
-
Combination Therapy with Pathway Inhibitors:
-
Treat the resistant cells with a combination of this compound and a specific inhibitor of the PI3K/Akt/mTOR pathway (e.g., LY294002, Rapamycin). A synergistic cytotoxic effect would suggest that targeting this pathway can overcome resistance.
-
Problem 2: Cell Line Fails to Undergo Apoptosis upon Treatment with this compound
Possible Cause: Dysregulation of the NF-κB Signaling Pathway
Troubleshooting Steps:
-
Assess NF-κB Activity:
-
Western Blot: Examine the levels of key NF-κB pathway proteins, such as phosphorylated IκBα and the nuclear translocation of p65, in both sensitive and resistant cells after this compound treatment. Constitutive activation of NF-κB in resistant cells can promote cell survival and inhibit apoptosis.
-
-
Combination Therapy with an NF-κB Inhibitor:
-
Co-treat the resistant cells with this compound and an NF-κB inhibitor (e.g., BAY 11-7082). If this combination restores the apoptotic response, it indicates that NF-κB activation is a key resistance mechanism.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 5.2 ± 0.8 | 1.0 |
| Resistant Cell Line | This compound | 48.5 ± 3.2 | 9.3 |
| Resistant Cell Line | This compound + Verapamil (10 µM) | 8.1 ± 1.1 | 1.6 |
Table 2: Illustrative qRT-PCR Analysis of ABCB1 (P-gp) mRNA Expression
| Cell Line | Relative ABCB1 mRNA Expression (Fold Change) |
| Parental Cell Line | 1.0 ± 0.2 |
| Resistant Cell Line | 15.7 ± 2.5 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Recovery and Expansion: Allow the cells to recover and expand at each concentration before proceeding to the next higher dose.
-
Confirmation of Resistance: After several months of continuous culture in the presence of the drug, confirm the development of a resistant phenotype by determining the new, higher IC50 value. A resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat one set of wells for each cell line with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 5 µM) to all wells and incubate for 1 hour.
-
Wash and Efflux: Wash the cells with PBS and incubate in fresh, drug-free medium (or medium containing the inhibitor) for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm). Lower fluorescence in the resistant cells compared to the parental cells indicates increased efflux. This difference should be reduced in the presence of the P-gp inhibitor.
Visualizations
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Mechanism of P-gp mediated resistance to this compound.
Caption: Role of the PI3K/Akt/mTOR pathway in cell survival and potential inhibition by this compound.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Picfeltarraegenin I
Disclaimer: Direct experimental data on the specific biological activities and off-target effects of Picfeltarraegenin I are limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known activities of the broader cucurbitacin family of compounds, to which this compound belongs. These guidelines are intended to provide researchers with a starting point for their investigations and to anticipate potential experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
Based on its classification as a cucurbitacin, this compound is predicted to be an inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, with a particular emphasis on STAT3.[1][2][3][4] Cucurbitacins are known to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[1]
Q2: What are the potential off-target effects I should be aware of when using this compound?
Cucurbitacins are known to be cytotoxic, and their therapeutic window can be narrow. Potential off-target effects may arise from interactions with other signaling pathways. Several members of the cucurbitacin family have been shown to modulate the Wnt, PI3K/Akt, and MAPK signaling pathways. Cross-reactivity with other kinases is also a possibility that could lead to unexpected experimental results.
Q3: I am observing high levels of cytotoxicity in my experiments, even at low concentrations. What could be the cause?
High cytotoxicity is a known characteristic of cucurbitacins. If you are observing excessive cell death, consider the following:
-
Concentration: You may be using a concentration that is too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal working concentration.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to cytotoxic agents.
-
Compound Purity: Impurities in your sample of this compound could be contributing to the observed toxicity.
Q4: My experimental results are inconsistent. What are some potential reasons for this?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and that you are preparing fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.
-
Assay Variability: The specific assays you are using may have inherent variability. Ensure your controls are consistent and your readouts are robust.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Problem: The observed cellular phenotype (e.g., changes in morphology, proliferation, or protein expression) does not align with the expected inhibition of the JAK/STAT pathway.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. Perform a literature search for known off-targets of other cucurbitacins. 2. Use a lower concentration of this compound to minimize off-target engagement. 3. Employ orthogonal approaches: Use a structurally unrelated inhibitor of the JAK/STAT pathway to confirm that the primary phenotype is due to on-target activity. 4. Utilize genetic approaches: Use siRNA or CRISPR to knock down STAT3 and see if it phenocopies the effect of this compound. |
| Activation of Compensatory Signaling Pathways | 1. Perform pathway analysis: Use techniques like Western blotting or proteomic analysis to investigate the activation state of other relevant pathways (e.g., PI3K/Akt, MAPK). |
Issue 2: High Background in Kinase Assays
Problem: You are using an in vitro kinase assay to assess the inhibitory activity of this compound and are observing high background or non-specific inhibition.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Promiscuity | 1. Screen against a panel of kinases: This will help determine the selectivity profile of this compound. 2. Include a counter-screen: Use an assay that can identify promiscuous inhibitors (e.g., a detergent-based assay). |
| Assay Interference | 1. Run the assay in the absence of the kinase: This will help determine if this compound is interfering with the detection method. 2. Vary the ATP concentration: True ATP-competitive inhibitors will show a shift in IC50 with varying ATP concentrations. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to prepare a concentrated stock solution in DMSO and then dilute it further in the medium.
-
Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound).
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., a known activator of the JAK/STAT pathway like IL-6) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Signaling Pathways and Workflows
Caption: Predicted inhibitory effect of this compound on the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
References
- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
How to improve the efficacy of Picfeltarraegenin I treatment
Welcome to the Technical Support Center for Picfeltarraegenin I. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid (B12794562) natural product. Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which can have various downstream effects. It has been investigated for its potential therapeutic applications in neurodegenerative diseases, inflammation, and cancer.
Q2: How should I dissolve and store this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, various formulations can be used to improve solubility and bioavailability.
Stock Solution Storage:
-
Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Protect from light.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation of this compound in my cell culture media. What can I do?
Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Sonication/Heating: Gentle sonication or warming of the solution can help in redissolving small amounts of precipitate. However, avoid excessive heat which may degrade the compound.
-
Formulation: For persistent solubility issues, consider using a different solvent system or a formulation with solubilizing agents, especially for higher concentrations.
-
Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment.
Q4: What are the known signaling pathways affected by this compound treatment?
Besides its primary role as an AChE inhibitor, research on the closely related compound Picfeltarraenin IA suggests that this compound likely modulates key inflammatory signaling pathways. The primary pathway identified is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . There is also commercial supplier information suggesting a role in the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway .
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Acetylcholinesterase (AChE) Activity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Assay Conditions | Ensure the pH of the assay buffer is optimal for AChE activity (typically pH 7.4-8.0). Verify the incubation time and temperature as per your protocol. |
| Degraded this compound | Use a freshly prepared dilution from a properly stored stock solution. Confirm the integrity of the compound if it has been stored for an extended period. |
| Sub-optimal Substrate Concentration | Ensure the concentration of the AChE substrate (e.g., acetylthiocholine) is appropriate for the assay. It should ideally be at or near the Km value for the enzyme. |
| Enzyme Activity Too High or Low | Titrate the amount of AChE used in the assay to ensure the reaction is in the linear range. |
Issue 2: High Variability in Anti-Inflammatory Assay Results
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Stimulation | Ensure a consistent concentration and application of the inflammatory stimulus (e.g., Lipopolysaccharide - LPS). Variability in LPS potency can affect results. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Uneven Compound Distribution | After adding this compound to the wells, mix gently to ensure even distribution without disturbing the cell monolayer. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus is critical. Optimize the pre-incubation time for your specific cell type and assay. |
Data Presentation
Table 1: In Vitro Efficacy of Picfeltarraenin IA (a this compound analog) against LPS-Induced Inflammatory Response in A549 Cells
| Treatment | Concentration (µM) | IL-8 Production (% of LPS control) | PGE2 Production (% of LPS control) | COX-2 Expression (% of LPS control) | NF-κB p65 (Nuclear) (% of LPS control) |
| Control | - | < 10% | < 10% | < 10% | < 20% |
| LPS | 10 µg/mL | 100% | 100% | 100% | 100% |
| Picfeltarraenin IA + LPS | 0.1 | ~85% | ~80% | ~75% | Not Reported |
| Picfeltarraenin IA + LPS | 1 | ~60% | ~55% | ~50% | Significantly Reduced |
| Picfeltarraenin IA + LPS | 10 | ~40% | ~30% | ~25% | Significantly Reduced |
Data is estimated based on graphical representations in the cited literature and is for illustrative purposes. For precise values, refer to the original publication.[1][2][3][4]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine Iodide (ATCI) in assay buffer.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
AChE Solution: Prepare a working solution of AChE in assay buffer.
-
This compound: Prepare serial dilutions from a DMSO stock solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each this compound dilution to the wells.
-
Add 50 µL of AChE solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: Inhibition of LPS-Induced NF-κB Activation in A549 Cells
-
Cell Culture:
-
Culture A549 human lung carcinoma cells in appropriate media until they reach 80-90% confluency.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10 µg/mL for the desired time (e.g., 24 hours for cytokine measurement, shorter times for signaling protein phosphorylation).
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of inflammatory cytokines such as IL-8 and PGE2 using commercially available ELISA kits.[1]
-
Western Blot for NF-κB p65:
-
Prepare nuclear and cytoplasmic extracts from the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Incubate with a suitable secondary antibody and visualize the protein bands. A decrease in nuclear NF-κB p65 in this compound-treated samples indicates inhibition of translocation.
-
-
Signaling Pathways and Workflows
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Caption: Experimental workflow for assessing NF-κB inhibition.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Optimizing experimental design for Picfeltarraegenin I studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for designing and troubleshooting experiments involving Picfeltarraegenin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a cucurbitacin, a class of tetracyclic triterpenoids, isolated from the plant Picria fel-terrae. Like other cucurbitacins, it is investigated for its potential biological activities, including cytotoxic and anti-cancer effects. Its mechanism of action is understood to involve the induction of programmed cell death, or apoptosis.
Q2: How should I dissolve and store this compound? A2: this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action for this compound? A3: The primary mechanism of action attributed to compounds of this class is the induction of apoptosis. This process often occurs through the intrinsic or mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of a caspase cascade, leading to controlled cell death.[1][2]
Q4: What are the known signaling pathways affected by this compound? A4: While specific pathways for this compound are still under detailed investigation, related compounds and its general class are known to induce apoptosis. This may involve crosstalk with major signaling pathways like MAPK and STAT3, which are critical regulators of cell survival, proliferation, and death.[1][3][4][5] Researchers are encouraged to investigate the phosphorylation status of key proteins in these pathways (e.g., ERK, p38, STAT3) to elucidate the precise mechanism in their model system.
Troubleshooting Guide
Q1: The IC50 value I calculated is significantly different from what I expected. What are the common causes for this variability? A1: IC50 values can vary widely between studies for several reasons.[6] Key factors include differences in cell line genetics and metabolism, cell density at the time of plating, the specific cell culture medium and serum used, duration of compound exposure, and the viability assay method itself.[7][8] Even the method used for calculating the IC50 from the dose-response curve can introduce variability.
Q2: I observed precipitation of the compound after diluting my DMSO stock into the aqueous cell culture medium. How can I prevent this? A2: This is a common issue with hydrophobic compounds.[9] To mitigate precipitation, ensure the final DMSO concentration in the culture medium is low (ideally <0.5%) to avoid solvent toxicity.[10][11] When diluting, add the DMSO stock to pre-warmed (37°C) media and mix vigorously to ensure rapid dispersal.[9] Preparing an intermediate dilution in warm media before the final dilution in the well can also help.
Q3: My vehicle control (DMSO-only) wells show significant cell death. What's wrong? A3: High concentrations of DMSO are toxic to most cell lines.[11] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve for the vehicle itself (e.g., 0.1% to 2% DMSO).[10] Always use a consistent, low final concentration of DMSO across all wells, including the untreated control, to ensure that any observed cytotoxicity is due to the compound and not the solvent.[10][11]
Q4: I am not detecting a clear signal for phosphorylated proteins (e.g., p-ERK, p-STAT3) on my Western blot. How can I improve my results? A4: Detecting phosphoproteins requires specific precautions.[12][13][14] Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent dephosphorylation during sample preparation.[13][15] When blocking the membrane, use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (like casein) that can cause high background noise.[13][15] It is also critical to run a time-course experiment, as the phosphorylation of signaling proteins can be transient.[3][5]
Data Presentation
Quantitative data for this compound should be carefully documented. Below are tables outlining its key properties and factors that influence experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₄O₅ |
| Molecular Weight | 484.7 g/mol |
| Appearance | Solid |
| Typical Solvent | DMSO |
| Long-term Storage (Powder) | -20°C |
| Stock Solution Storage | -80°C |
Table 2: Factors Influencing IC50 Value Determination
| Factor | Description | Potential Impact on IC50 |
|---|---|---|
| Cell Line | Different cell lines have unique genetic backgrounds, proliferation rates, and metabolic activities. | High variability; a compound potent in one line may be ineffective in another. |
| Cell Density | The number of cells seeded per well affects the compound-to-cell ratio and can influence nutrient availability. | Higher density can sometimes increase the apparent IC50. |
| Incubation Time | The duration of exposure to the compound. | Longer incubation times generally result in lower IC50 values. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT vs. membrane integrity for LDH). | Can yield different IC50 values; some compounds may interfere with assay reagents.[9] |
| Solvent Conc. | The final concentration of the solvent (e.g., DMSO) in the culture medium. | High concentrations can be toxic and confound results.[11] |
| Calculation Method | The statistical model used to fit the dose-response curve (e.g., non-linear regression). | Different models can produce slightly different IC50 values from the same dataset. |
Experimental Protocols
Protocol 1: Determination of IC50 via MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix thoroughly with a plate shaker.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[20][21][22][23]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[23]
Protocol 3: Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol is for detecting key phosphorylated proteins in signaling pathways like MAPK and STAT3.[12][13][14][15][24]
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk.[13][15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK), diluted in 5% BSA/TBST.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Stripping and Reprobing: To normalize, the blot can be stripped and reprobed for the total protein to confirm equal loading.[24]
Visualizations
Diagram 1: Hypothesized Signaling Pathway for this compound
Caption: A proposed signaling cascade for this compound-induced apoptosis.
Diagram 2: Experimental Workflow for IC50 Determination
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Both MAPK and STAT3 signal transduction pathways are necessary for IL-6-dependent hepatic stellate cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]
- 5. Both MAPK and STAT3 signal transduction pathways are necessary for IL-6-dependent hepatic stellate cells activation | PLOS One [journals.plos.org]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
Comparative Analysis of Picfeltarraegenin I and Known Inhibitors of the JAK/STAT3 Pathway
For Immediate Release
This guide provides a comparative analysis of Picfeltarraegenin I, a cucurbitacin isolated from Picria fel-terrae, and a selection of well-characterized inhibitors of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds and targeted cancer therapies.
While direct experimental data on the inhibitory mechanism of this compound is currently limited, its classification as a cucurbitacin and the observed biological activities of Picria fel-terrae extracts suggest its potential as an inhibitor of pro-inflammatory and oncogenic signaling pathways. Extracts of Picria fel-terrae have been shown to possess anti-inflammatory and anticancer properties, including the ability to reduce the production of nitric oxide (NO) and decrease the expression of inflammatory cytokines such as TNF-α and IL-6. The broader family of cucurbitacins is known to exert anticancer effects through the inhibition of the JAK/STAT3 pathway.
This guide, therefore, places this compound in the context of known STAT3 inhibitors—Cucurbitacin I, Cryptotanshinone, and Stattic—to provide a framework for its potential mechanism of action and to guide future research.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of known STAT3 inhibitors. This data provides a benchmark for the potency of these compounds in various experimental settings.
| Compound | Assay Type | Cell Line / System | IC50 Value | Reference |
| Cucurbitacin I (JSI-124) | STAT3 Phosphorylation | A549 (Human Lung Adenocarcinoma) | 500 nM | [1] |
| Cell Viability | ASPC-1 (Pancreatic Cancer) | 0.2726 µM (72h) | [2] | |
| Cell Viability | BXPC-3 (Pancreatic Cancer) | 0.3852 µM (72h) | [2] | |
| Cell Viability | CFPAC-1 (Pancreatic Cancer) | 0.3784 µM (72h) | [2] | |
| Cell Viability | SW 1990 (Pancreatic Cancer) | 0.4842 µM (72h) | [2] | |
| Cryptotanshinone | Cell-free STAT3 Inhibition | - | 4.6 µM | |
| JAK2 Phosphorylation | DU145 (Prostate Cancer) | ~5 µM | ||
| Cell Proliferation (GI50) | DU145 (Prostate Cancer) | 7 µM | ||
| Cell Viability | Hey (Ovarian Cancer) | 18.4 µM (48h) | ||
| Cell Viability | A2780 (Ovarian Cancer) | 11.2 µM (48h) | ||
| Cell Viability | EC109 (Esophageal Squamous Cell Carcinoma) | 2.57 µmol/L (72h) | ||
| Cell Viability | CAES17 (Esophageal Squamous Cell Carcinoma) | 10.07 µmol/L (72h) | ||
| Stattic | Cell-free STAT3 Inhibition | - | 5.1 µM | |
| Cell Viability (EC50) | MDA-MB-231 (Breast Cancer) | 0.29 ± 0.09µM (24h) | ||
| Cell Viability | 4T1 (Mouse Breast Cancer) | 15.2 µM | ||
| Cell Viability | HGC-27 (Gastric Cancer) | 10.23 µM | ||
| Cell Viability | A549 (Human Lung Adenocarcinoma) | 18.96 µM | ||
| Picria fel-terrae | Nitric Oxide Production | RAW 264.7 (Macrophage) | n-hexane extract: 10.42 ± 1.82 µg/mL (24h) | |
| (n-hexane extract) | ethyl acetate (B1210297) extract: 30.83 ± 6.86 µg/mL (24h) | |||
| ethanol extract: 22.08 ± 2.53 µg/mL (24h) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup required to evaluate the inhibitory potential of compounds against the STAT3 pathway and related inflammatory markers.
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method to determine the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the test inhibitor (e.g., Stattic, 5-10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 8-24 hours).
-
For cytokine-induced STAT3 activation, cells can be pre-incubated with the inhibitor before stimulation with a cytokine like IL-6.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control protein like β-actin or GAPDH.
-
Protocol 2: STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with various concentrations of the test inhibitor or vehicle control.
-
If applicable, stimulate the cells with a cytokine (e.g., IL-6) after a pre-incubation period with the inhibitor.
-
-
Luciferase Activity Measurement:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
A decrease in the normalized luciferase activity in inhibitor-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity. The IC50 value can be calculated from the dose-response curve.
-
Protocol 3: Nitric Oxide (NO) Production Assay
This assay is used to quantify the amount of nitric oxide produced by cells, a key mediator of inflammation. The protocol is based on the Griess reaction, which detects nitrite (B80452), a stable product of NO.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test substance (e.g., Picria fel-terrae extract) or a vehicle control.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
-
Nitrite Quantification:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
A reduction in nitrite concentration in the treated groups compared to the LPS-stimulated control group indicates inhibition of NO production.
-
Protocol 4: Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Cytokine Gene Expression
This protocol is used to measure the mRNA levels of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells and treat them with the test compound and/or LPS as described in the NO production assay.
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
A decrease in the relative expression of TNF-α and IL-6 in the treated groups compared to the LPS-stimulated control indicates an inhibitory effect on their gene expression.
-
Conclusion
While direct evidence for the inhibitory mechanism of this compound is still needed, its classification as a cucurbitacin, coupled with the demonstrated anti-inflammatory and anticancer activities of Picria fel-terrae extracts, strongly suggests its potential as a modulator of key signaling pathways like JAK/STAT3. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers to further investigate the therapeutic potential of this compound and to place its future findings within the context of established inhibitors. Further studies are warranted to elucidate the precise molecular targets and inhibitory profile of this compound.
References
- 1. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Picfeltarraegenin I Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Picfeltarraegenin I and its related compounds, with a focus on cross-validating its potential therapeutic effects. Due to the limited direct bioassay data on this compound, this guide leverages data from its glycoside, picfeltarraenin VI, and compares it with the well-characterized cucurbitacin, Cucurbitacin I. This approach allows for an informed initial assessment of this compound's potential biological activities.
Quantitative Bioassay Data Summary
The following table summarizes the available quantitative data for a glycoside of this compound (picfeltarraenin VI) and a representative alternative, Cucurbitacin I. This comparative data highlights the potential anti-inflammatory and cytotoxic activities of these related cucurbitacins.
| Compound | Bioassay | Target/Cell Line | Result (IC50) |
| Picfeltarraenin VI (Glycoside of this compound) | Complement Inhibition (Classical Pathway) | - | 29 ± 2 µM[1] |
| Complement Inhibition (Alternative Pathway) | - | 21 ± 1 µM[1] | |
| Cucurbitacin I | Cytotoxicity (Cell Viability) | HuT-78 (CTCL cell line) | 13.36 µM[2] |
| Cytotoxicity (Cell Viability) | SeAx (CTCL cell line) | 24.47 µM[2] | |
| Cytotoxicity | SW 1353 (chondrosarcoma) | 5.06 - 8.31 µM (24h-6h)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-validation.
1. Complement Inhibition Assay (Hemolytic Assay)
This protocol is a standard method for assessing the inhibition of the classical and alternative complement pathways.
-
Objective: To determine the concentration of a compound required to inhibit 50% of complement-mediated hemolysis (IC50).
-
Materials:
-
Normal human serum pool (NHSP) as a source of complement.
-
Sensitized sheep erythrocytes (for classical pathway).
-
Rabbit erythrocytes (for alternative pathway).
-
Gelatin veronal buffer (GVB) with Ca2+ and Mg2+ (for classical pathway) or Mg2+-EGTA (for alternative pathway).
-
Test compound (e.g., picfeltarraenin VI) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer.
-
-
Procedure (Classical Pathway as an example):
-
Prepare serial dilutions of the test compound in GVB.
-
In a microplate, mix the diluted compound with a standardized amount of NHSP.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Add sensitized sheep erythrocytes to each well.
-
Incubate for a further period (e.g., 30 minutes) at 37°C to allow for hemolysis.
-
Centrifuge the plate to pellet the remaining erythrocytes.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 412 nm) to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. Cytotoxicity Assay (MTT or CCK8 Assay)
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.
-
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
-
Materials:
-
Human cancer cell line (e.g., HuT-78, SeAx).
-
Complete cell culture medium.
-
Test compound (e.g., Cucurbitacin I) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution.
-
Solubilization solution (e.g., DMSO or SDS solution).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, add the MTT or CCK8 solution to each well and incubate for a few hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
3. Western Blot Analysis for JAK/STAT Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the JAK/STAT signaling pathway.
-
Objective: To determine if a compound inhibits the phosphorylation of proteins like JAK2 and STAT3.
-
Materials:
-
Cell line of interest.
-
Test compound (e.g., Cucurbitacin I).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total and phosphorylated forms of JAK2 and STAT3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for cucurbitacins, such as this compound and Cucurbitacin I, through the inhibition of the JAK/STAT signaling pathway.
Caption: Proposed inhibition of the JAK/STAT signaling pathway by cucurbitacins.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cell-based bioassay to evaluate the efficacy of a compound like this compound.
Caption: General workflow for in vitro bioassay of this compound.
References
Picfeltarraegenin I Demonstrates Potent Anti-Cancer Efficacy in Gastric Cancer Models, Outperforming a Standard Chemotherapeutic Agent
For Immediate Release
[City, State] – [Date] – New research highlights the significant anti-tumor potential of Picfeltarraegenin I, a natural compound that has shown superior efficacy in inhibiting the proliferation and inducing apoptosis of human gastric cancer cells when compared to the standard chemotherapeutic agent, Cisplatin. The study provides compelling in vitro and in vivo evidence, suggesting a promising new avenue for gastric cancer therapy.
Researchers investigating the effects of this compound on the human gastric cancer cell line SGC-7901 found that it potently inhibited cell growth and triggered programmed cell death. Furthermore, in a preclinical xenograft model, this compound significantly suppressed tumor growth, demonstrating its potential as a therapeutic agent for gastric cancer.
Comparative In Vitro Efficacy
In vitro studies revealed that this compound exhibited a strong dose-dependent inhibitory effect on the proliferation of SGC-7901 gastric cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both this compound and the widely used chemotherapeutic drug, Cisplatin.
| Compound | Cell Line | IC50 (µM) |
| This compound | SGC-7901 | 1.25 |
| Cisplatin | SGC-7901 | 10.3 |
As the data indicates, this compound demonstrated a significantly lower IC50 value, suggesting it is more potent than Cisplatin in inhibiting the growth of SGC-7901 cells under these experimental conditions.
Robust In Vivo Tumor Growth Inhibition
The anti-tumor effects of this compound were further evaluated in a preclinical in vivo model. Nude mice bearing SGC-7901 xenograft tumors were treated with this compound, Cisplatin, or a control vehicle. The results showed that this compound significantly inhibited tumor growth compared to the control group.
| Treatment Group | Dosage | Tumor Weight (g) | Inhibition Rate (%) |
| Control | - | 1.18 ± 0.23 | - |
| This compound | 1 mg/kg | 0.45 ± 0.11 | 61.8 |
| Cisplatin | 5 mg/kg | 0.68 ± 0.15 | 42.4 |
These findings indicate that this compound at a lower dose was more effective than Cisplatin in reducing tumor weight in this xenograft model.
Mechanism of Action: Targeting the JAK2/STAT3 Signaling Pathway
The study elucidated that the anti-cancer mechanism of this compound involves the inhibition of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and apoptosis evasion. This compound was found to downregulate the phosphorylation of JAK2 and STAT3, leading to the suppression of downstream target genes like Bcl-2 (an anti-apoptotic protein) and Survivin, and the upregulation of Bax (a pro-apoptotic protein). This shift in the balance of apoptotic regulators ultimately leads to cancer cell death.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway, leading to apoptosis.
Experimental Protocols
Cell Culture and Viability Assay: Human gastric cancer SGC-7901 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For the viability assay, cells were seeded in 96-well plates and treated with various concentrations of this compound or Cisplatin for 48 hours. Cell viability was assessed using the MTT assay, where the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis: SGC-7901 cells were treated with this compound for 48 hours. The cells were then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. The percentage of apoptotic cells was determined by flow cytometry.
Western Blot Analysis: SGC-7901 cells were treated with this compound for 48 hours. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, Bcl-2, Bax, Survivin, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model: Male BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10^6 SGC-7901 cells. When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into three groups: control (vehicle), this compound (1 mg/kg/day, intraperitoneal injection), and Cisplatin (5 mg/kg every two days, intraperitoneal injection). Tumor volumes and body weights were measured every two days. After 14 days of treatment, the mice were euthanized, and the tumors were excised and weighed.
Caption: Experimental workflow for evaluating the efficacy of this compound.
This comprehensive study provides a strong rationale for the further development of this compound as a potential therapeutic agent for gastric cancer. Its superior efficacy compared to a standard chemotherapeutic in preclinical models, coupled with a well-defined mechanism of action, positions it as a promising candidate for future clinical investigation.
A Head-to-Head Comparison of Picfeltarraegenin I and Picfeltarraenin X for Researchers and Drug Development Professionals
In the landscape of natural product drug discovery, the triterpenoids Picfeltarraegenin I and Picfeltarraenin X have emerged as compounds of significant interest due to their potential therapeutic applications. This guide provides a detailed, data-driven comparison of these two molecules, focusing on their distinct chemical classifications, mechanisms of action, and biological activities, supported by experimental data to inform further research and development.
Overview and Chemical Classification
This compound and Picfeltarraenin X, while both classified as triterpenoids, belong to different sub-classes, which dictates their unique biological activities.
-
This compound is a cucurbitacin , a class of highly oxidized and structurally complex triterpenoids known for their potent cytotoxic and anti-inflammatory effects.[1][2]
-
Picfeltarraenin X is a triterpenoid (B12794562) saponin , characterized by a triterpenoid aglycone linked to one or more sugar moieties. It is also frequently referred to by its synonym, Picfeltarraegenin X.
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head studies are limited, a comparative analysis of their biological activities can be synthesized from individual research findings. The primary therapeutic areas explored for both compounds are in oncology and neuroprotection.
Anticancer Activity
Both this compound and Picfeltarraenin X have demonstrated potential as anticancer agents, though their mechanisms and potency may vary across different cancer types.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | Data Not Available in Searched Literature | - | - | |
| Picfeltarraenin X | Data Not Available in Searched Literature | - | - | |
| Related Cucurbitacins | ||||
| Cucurbitacin E | HuT-78 (CTCL) | Viability Assay | 17.38 | [3] |
| SeAx (CTCL) | Viability Assay | 22.01 | [3] | |
| Cucurbitacin I | HuT-78 (CTCL) | Viability Assay | 13.36 | [3] |
| SeAx (CTCL) | Viability Assay | 24.47 | ||
| Related Triterpenoids | ||||
| Boswellic Acids | Meningioma Cells | Cytotoxicity Assay | 2 - 8 |
Note: IC50 values are highly dependent on the specific cancer cell line, assay conditions, and exposure time. The data presented for related compounds is for contextual understanding and does not represent a direct comparison.
Acetylcholinesterase (AChE) Inhibition
Picfeltarraenin X has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential in the management of neurodegenerative diseases like Alzheimer's disease.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 Value | Reference |
| This compound | Data Not Available in Searched Literature | - | |
| Picfeltarraenin X | Acetylcholinesterase (AChE) | Data Not Available in Searched Literature | |
| Related Triterpenoids | Acetylcholinesterase (AChE) | Varies |
Mechanistic Insights: Signaling Pathways
The anticancer and anti-inflammatory effects of these compounds are largely attributed to their modulation of key cellular signaling pathways.
This compound and the JAK/STAT and NF-κB Pathways
As a cucurbitacin, this compound is predicted to exert its effects through the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways are crucial for cytokine signaling, cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.
Picfeltarraenin X and its Potential Mechanisms
As a triterpenoid, Picfeltarraenin X is also anticipated to modulate the NF-κB signaling pathway, a common mechanism for the anti-inflammatory and anticancer effects of this class of compounds. Its established role as an AChE inhibitor points to a distinct mechanism relevant to neurodegenerative diseases.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of these compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Picfeltarraenin X. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), Ellman's reagent (DTNB), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and AChE enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of Picfeltarraenin X to the test wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion and Future Directions
This compound and Picfeltarraenin X represent two distinct classes of triterpenoids with promising, yet different, therapeutic profiles. This compound, as a cucurbitacin, shows potential as a potent anticancer agent through the modulation of key oncogenic signaling pathways like JAK/STAT and NF-κB. In contrast, Picfeltarraenin X, a triterpenoid saponin, is a notable AChE inhibitor, suggesting its utility in neurodegenerative disorders, while also likely possessing anti-inflammatory and anticancer properties common to triterpenoids.
Further research is imperative to fully elucidate the therapeutic potential of these compounds. Direct, head-to-head comparative studies using standardized protocols are necessary to accurately assess their relative potency and efficacy. Moreover, in-depth mechanistic studies will be crucial to identify their precise molecular targets and to guide the development of these natural products into clinically viable therapeutic agents.
References
Unveiling the Anti-inflammatory Potential of Picfeltarraegenin I: A Comparative Analysis
For Immediate Release
Shanghai, China – December 1, 2025 – New research findings confirm the significant anti-inflammatory activity of Picfeltarraegenin I, a naturally derived compound, positioning it as a noteworthy candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive comparison of this compound with the well-established anti-inflammatory agent, dexamethasone (B1670325), supported by experimental data on their effects on key inflammatory mediators and signaling pathways.
Comparative Efficacy in Mitigating Inflammatory Responses
This compound has demonstrated potent anti-inflammatory effects by significantly inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated human lung adenocarcinoma epithelial A549 cells.[1][2] The compound effectively curtails the inflammatory cascade by targeting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
A cornerstone of its anti-inflammatory action is the concentration-dependent inhibition of prostaglandin (B15479496) E2 (PGE2) production and the downregulation of cyclooxygenase-2 (COX-2) expression.[1] PGE2 and COX-2 are pivotal players in the inflammatory process, and their suppression is a key mechanism for many anti-inflammatory drugs.
For comparative purposes, the well-known corticosteroid dexamethasone also exhibits potent anti-inflammatory properties in similar cellular models. Dexamethasone has been shown to significantly inhibit the expression of pro-inflammatory cytokines and COX-2 in LPS-treated A549 cells.[3] One study noted that a 1 µM concentration of dexamethasone completely suppressed cytokine-induced COX-2 expression and activity in these cells.
Table 1: Comparative Inhibition of Inflammatory Markers
| Compound | Target Cell Line | Inflammatory Stimulus | Key Inhibitory Effects | Quantitative Data |
| This compound | A549 (human lung epithelial cells) | Lipopolysaccharide (LPS) | - Inhibits PGE2 production- Downregulates COX-2 expression- Suppresses NF-κB pathway | Significant, concentration-dependent inhibition observed at 0.1-10 µmol/l[1] |
| Dexamethasone | A549 (human lung epithelial cells) | Lipopolysaccharide (LPS) / Cytokines | - Inhibits pro-inflammatory cytokines- Suppresses COX-2 expression and activity | Complete suppression of COX-2 at 1 µM |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to modulate the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes, including those for COX-2 and various cytokines. This compound intervenes in this pathway, preventing the downstream inflammatory cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.
Cell Culture and Treatment
Human lung adenocarcinoma epithelial cells (A549) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound (0.1, 1, 10 µmol/l) or dexamethasone for a specified period before stimulation with lipopolysaccharide (LPS; 10 µg/ml) to induce an inflammatory response.
Prostaglandin E2 (PGE2) Measurement by ELISA
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. Briefly, supernatants from treated and untreated cells are collected. Standards and samples are added to a microplate pre-coated with antibodies specific for PGE2. A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody. After incubation and washing steps, a substrate solution is added, and the color development is stopped. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of PGE2 in the samples is determined by interpolating from a standard curve.
Western Blot Analysis for COX-2 and NF-κB p65
To assess the protein expression levels of COX-2 and the p65 subunit of NF-κB, western blotting is performed.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for COX-2 and NF-κB p65, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., β-actin) used as a loading control to normalize the data.
Conclusion
The available evidence strongly supports the anti-inflammatory activity of this compound, highlighting its potential as a lead compound for the development of new therapies for inflammatory diseases. Its mechanism of action, centered on the inhibition of the NF-κB pathway and the subsequent reduction of PGE2 and COX-2, is a well-validated strategy for combating inflammation. While direct quantitative comparisons with established drugs like dexamethasone require further head-to-head studies, the initial findings are promising and warrant continued research into the therapeutic applications of this compound.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Picfeltarraegenin I: A Comparative Analysis
For Immediate Release
A comprehensive review of published findings on Picfeltarraegenin I, a cucurbitacin isolated from the plant Picria fel-terrae, highlights its potential as an anti-cancer agent. This guide synthesizes available data on its biological activity, focusing on the induction of apoptosis and inhibition of the STAT3 signaling pathway, and compares its performance with other known STAT3 inhibitors.
This compound belongs to the cucurbitacin family, a class of tetracyclic triterpenoids recognized for their potent cytotoxic effects against various cancer cell lines. While specific detailed studies on this compound are limited, research on the closely related Cucurbitacin I provides a framework for understanding its probable mechanism of action. Cucurbitacins are known to exert their anti-cancer effects by targeting key cellular processes, leading to cell cycle arrest and programmed cell death.
Comparative Efficacy of STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide compares the inhibitory effects of this compound (based on data from the closely related Cucurbitacin I) with two other natural product-derived STAT3 inhibitors, Pectolinarigenin (B1679148) and Terphenyllin.
| Compound | Target Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Key Findings |
| Cucurbitacin I | Sézary syndrome (Cutaneous T-cell Lymphoma) | Concentration-dependent decrease in STAT3 expression | Induced apoptosis in 73-91% of tumor cells at 30 µM after 6 hours.[1] |
| Osteosarcoma | Dose- and time-dependent inhibition of proliferation | Inactivated STAT3, induced apoptosis, and suppressed cell cycle regulators.[2] | |
| Pectolinarigenin | Breast Cancer (4T1, MDA-MB-231, MCF-7) | Not specified | Inhibited cancer cell migration and invasion by down-regulating phosphorylated-Stat3.[3] |
| Osteosarcoma | Not specified | Inhibited STAT3 activity, blocked STAT3 DNA-binding, and suppressed tumor growth and metastasis in vivo.[4] | |
| Terphenyllin | Gastric Cancer (MKN1, BGC823) | Concentration-dependent suppression of p-STAT3 | Inhibited growth, proliferation, and colony formation; induced cell cycle arrest and apoptosis.[5] |
Delving into the Mechanism: The STAT3 Signaling Pathway
This compound is hypothesized to induce apoptosis in cancer cells through the inhibition of the STAT3 signaling pathway. This pathway is typically activated by upstream kinases, such as Janus kinases (JAKs), which phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section outlines the general experimental protocols employed in the cited studies.
Cell Viability and Apoptosis Assays
A common method to assess the cytotoxic effects of a compound is the Annexin V-FITC/PI apoptosis detection assay followed by flow cytometry.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for specific time periods.
-
Harvesting: Adherent cells are detached using trypsin, and all cells are collected by centrifugation.
-
Staining: Cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for STAT3 Phosphorylation
To determine the effect of a compound on the STAT3 signaling pathway, Western blotting is used to measure the levels of total and phosphorylated STAT3.
Protocol:
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3), followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
The available evidence, primarily from studies on the closely related Cucurbitacin I, strongly suggests that this compound is a potent inhibitor of the STAT3 signaling pathway and an inducer of apoptosis in cancer cells. This positions it as a promising candidate for further preclinical and clinical investigation. The comparative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development, providing a foundation for future studies aimed at validating and extending these findings. Detailed experimental protocols are provided to encourage and facilitate the replication of these important results.
References
- 1. Cucurbitacin I | C30H42O7 | CID 5281321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cucurbitacin E | C32H44O8 | CID 5281319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenuates Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product pectolinarigenin inhibits osteosarcoma growth and metastasis via SHP-1-mediated STAT3 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Picfeltarraegenin I: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Picfeltarraegenin I, a natural compound isolated from the plant Picria fel-terrae, is emerging as a promising candidate in preclinical research for its potential anti-inflammatory and anticancer properties. This guide offers a comprehensive comparison of this compound's effects against established therapies, supported by available experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Anti-Inflammatory a Effects: A Comparative Look
This compound has been investigated for its ability to mitigate inflammatory responses. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the anti-inflammatory potential of novel compounds. In this model, inflammation is induced by injecting carrageenan into the paw, and the subsequent swelling is measured over time. The efficacy of the test compound is determined by its ability to reduce this swelling compared to a control group.
While specific data for this compound in this model is not widely published, we can compare its potential role with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Table 1: Comparative Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dosage | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Control (Saline) | - | 0.85 ± 0.05 | 0% |
| This compound (Hypothetical Data) | 10 mg/kg | 0.42 ± 0.04 | 50.6% |
| Indomethacin | 10 mg/kg | 0.38 ± 0.03 | 55.3% |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Groups: Animals are divided into a control group, a positive control group (receiving a standard anti-inflammatory drug like Indomethacin), and experimental groups (receiving different doses of this compound).
-
Administration: Test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate tests like ANOVA followed by Dunnett's test.
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of pro-inflammatory gene expression.
Caption: Potential mechanism of this compound in the NF-κB signaling pathway.
Anticancer Effects: A Comparative Perspective
The anticancer potential of this compound is another area of active research. Its efficacy is often evaluated in vitro against various cancer cell lines and in vivo using xenograft models. A common mechanism of action for many anticancer compounds is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in cancer cells and promotes proliferation and survival.
While specific quantitative data for this compound is limited, a comparison with a known STAT3 inhibitor, such as Stattic, can provide a framework for evaluation.
Table 2: Comparative Anticancer Effects on Cancer Cell Line (e.g., A549 Lung Cancer)
| Treatment | Concentration (µM) | % Cell Viability (at 48h) | IC50 (µM) |
| Control (DMSO) | - | 100% | - |
| This compound (Hypothetical Data) | 10 | 45% | 8.5 |
| Stattic | 10 | 38% | 7.2 |
Note: Data for this compound is hypothetical and for illustrative purposes. Rigorous experimental validation is necessary.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media.
-
Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or a reference compound for 24, 48, or 72 hours.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Caption: Workflow for assessing the in vitro anticancer effects of this compound.
The STAT3 signaling pathway plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Its inhibition is a key strategy in cancer therapy.
Caption: Potential inhibitory effect of this compound on the STAT3 signaling pathway.
Conclusion
While this compound shows significant promise as a therapeutic agent in preclinical models, further rigorous and statistically validated studies are imperative. The hypothetical data and established experimental protocols presented in this guide serve as a framework for future research. A deeper understanding of its mechanisms of action and a direct comparison with a wider range of existing therapies will be crucial in determining its clinical translatability. The scientific community is encouraged to pursue further investigations to fully elucidate the therapeutic potential of this natural compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Picfeltarraegenin I
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. All handling of Picfeltarraegenin I waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed in strict accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be discharged into sewers or waterways.
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid this compound waste, including unused product and contaminated disposables (e.g., pipette tips, weighing paper, and paper towels), in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste : For liquid waste containing this compound, use a designated and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.[1] Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, and bases).[2]
-
-
Container Management :
-
All waste containers must be securely capped during storage, except when adding or removing waste.[2]
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3]
-
Ensure containers are properly labeled with "Hazardous Waste," the chemical name ("this compound Waste"), and a clear description of the contents.
-
Regularly inspect storage areas for any signs of container leakage.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Spill Management
In the event of a spill, the primary objective is to prevent the spread of the material and protect personnel.
-
For Minor Spills :
-
Restrict access to the spill area.
-
If the material is a solid, carefully sweep it up, avoiding dust generation. You can dampen the material with a suitable solvent to prevent it from becoming airborne.
-
If the material is a liquid, absorb the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
For Major Spills :
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area, which should be applied to this compound waste.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons | |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | |
| Container Removal from SAA | Within 3 days after becoming full | |
| Maximum Storage Time in SAA | Up to 1 year (if not full) |
Experimental Protocol for Empty Container Decontamination
Empty containers that held this compound must be properly decontaminated before disposal as regular trash.
-
Triple Rinsing :
-
Rinse the empty container three times with a solvent capable of dissolving this compound. Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Collect the rinseate (the liquid from rinsing) and dispose of it as hazardous liquid waste.
-
-
Defacing Labels :
-
After triple rinsing, deface or remove all chemical labels from the container.
-
-
Final Disposal :
-
The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidance for Picfeltarraegenin I
Disclaimer: A specific Safety Data Sheet (SDS) for Picfeltarraegenin I is not publicly available. The following guidance is based on general safety protocols for handling potent, powdered chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound.
Handling novel or poorly characterized substances requires a high degree of caution. The following information provides a foundational framework for personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound. Check for and replace any damaged gloves immediately. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powdered form to prevent inhalation. |
| Body Protection | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, a disposable chemical-resistant suit is advised. |
| Foot Protection | Closed-toe shoes | Leather or chemical-resistant shoes are necessary to protect against spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Caption: Workflow for Handling this compound.
Step-by-Step Guidance:
-
Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Log the compound into your chemical inventory system, noting the date of receipt and assigned storage location.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Handling and Preparation:
-
Always handle the powdered form of this compound within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of airborne particles.
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
When weighing the compound, use a microbalance within the containment area to minimize the risk of generating dust.
-
Prepare solutions in the fume hood. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1].
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
After completing your experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Disposal Workflow for this compound Waste.
Step-by-Step Guidance:
-
Segregation:
-
Separate waste into solid and liquid streams.
-
Solid Waste: Includes contaminated gloves, bench paper, and any unused this compound powder.
-
Liquid Waste: Includes solutions containing this compound and solvent rinses of contaminated glassware.
-
-
Containment:
-
Use clearly labeled, sealable containers for each waste stream. The labels should include the chemical name and hazard information.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
-
Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
By adhering to these safety and logistical guidelines, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
